3-(1,3-Benzothiazol-6-yl)alanine
Description
Structure
3D Structure
Properties
CAS No. |
110159-18-7 |
|---|---|
Molecular Formula |
C10H10N2O2S |
Synonyms |
6-Benzothiazolepropanoicacid,alpha-amino-(9CI) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Benzothiazole-Derived Unnatural Amino Acids for Peptide Synthesis
Abstract
The incorporation of unnatural amino acids into peptides is a powerful strategy for modulating their structure, function, and therapeutic potential. Among the diverse array of non-canonical building blocks, benzothiazole-derived amino acids have emerged as a particularly versatile and valuable class. This guide provides a comprehensive technical overview of the synthesis, properties, and applications of these unique amino acids in peptide science. We will delve into the synthetic methodologies for creating both C- and N-terminally modified benzothiazole amino acids, with a focus on solid-phase synthesis techniques. Furthermore, this guide will explore the profound impact of the benzothiazole moiety on peptide conformation, biological activity, and its utility as a fluorescent probe and bioconjugation handle. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage the unique attributes of benzothiazole-containing peptides in their work.
Introduction: The Strategic Value of the Benzothiazole Scaffold in Peptide Chemistry
The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a "privileged scaffold" in medicinal chemistry.[1] This distinction arises from its prevalence in a wide range of biologically active compounds, including those with anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4][5] Notable examples include Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), and Phortress, an anticancer agent.[2][6] The fusion of this potent pharmacophore with the structural and functional diversity of amino acids and peptides creates hybrid molecules with compelling therapeutic and diagnostic potential.[6][7][8]
The incorporation of benzothiazole-derived unnatural amino acids into peptides offers several distinct advantages:
-
Pharmacological Activity: The inherent biological activity of the benzothiazole ring can impart novel therapeutic properties to the resulting peptide.[2][5]
-
Structural Constraint: The rigid, planar nature of the benzothiazole group can be used to enforce specific secondary structures in peptides, leading to enhanced stability and receptor binding affinity.
-
Fluorescent and Spectroscopic Probes: The benzothiazole moiety possesses intrinsic fluorescence, making it a valuable tool for studying peptide-protein interactions, cellular uptake, and conformational dynamics.[9]
-
Bioconjugation Handle: The benzothiazole scaffold can be functionalized to serve as a versatile handle for bioconjugation, enabling the attachment of imaging agents, drug payloads, or other molecules of interest.[10]
-
Amyloid Imaging: Certain 2-phenylbenzothiazole derivatives have shown utility as imaging agents for amyloid-β plaques, a hallmark of Alzheimer's disease.[6]
This guide will provide a detailed exploration of the synthetic routes to access these valuable building blocks and their subsequent application in solid-phase peptide synthesis (SPPS).
Synthetic Strategies for Benzothiazole-Derived Amino Acids
The synthesis of benzothiazole-containing amino acids can be broadly categorized into two main approaches: the synthesis of the benzothiazole core followed by coupling to an amino acid, or the direct formation of the benzothiazole ring from an amino acid precursor.
Synthesis of the Benzothiazole Core
The classical and most common method for synthesizing the 2-substituted benzothiazole core involves the condensation of 2-aminothiophenol with a carboxylic acid, aldehyde, or other carbonyl-containing compound.[11][12][13]
Diagram: General Synthesis of 2-Substituted Benzothiazoles
Sources
- 1. researchgate.net [researchgate.net]
- 2. jchemrev.com [jchemrev.com]
- 3. jddtonline.info [jddtonline.info]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small Fluorogenic Amino Acids for Peptide‐Guided Background‐Free Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarship.richmond.edu [scholarship.richmond.edu]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Benzothiazole synthesis [organic-chemistry.org]
- 13. iris.unife.it [iris.unife.it]
An In-depth Technical Guide on the Applications of 3-(1,3-Benzothiazol-6-yl)alanine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The benzothiazole moiety is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2][3] This technical guide focuses on a specific, yet highly versatile derivative: the unnatural amino acid 3-(1,3-Benzothiazol-6-yl)alanine. Unnatural amino acids are increasingly vital in drug discovery, offering novel structures and functionalities to enhance the properties of therapeutic agents.[][5][6] This guide will provide a comprehensive overview of the synthesis, key applications, and future potential of 3-(1,3-Benzothiazol-6-yl)alanine, with a particular emphasis on its role in developing treatments for cancer and neurodegenerative diseases.
The Benzothiazole Core: A Foundation for Diverse Bioactivity
The benzothiazole ring system, a fusion of benzene and thiazole rings, is a common feature in numerous bioactive compounds.[7][8][9] Its rigid, planar structure and the presence of nitrogen and sulfur heteroatoms allow for a variety of interactions with biological targets, including hydrogen bonding and π-π stacking. Benzothiazole derivatives have demonstrated a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][10][11] The substitution pattern on the benzothiazole ring is crucial for its biological activity, with modifications at the C-2 and C-6 positions being particularly significant for therapeutic effects.[1][3][7]
3-(1,3-Benzothiazol-6-yl)alanine: An Unnatural Amino Acid with Therapeutic Potential
The incorporation of an alanine moiety at the 6-position of the benzothiazole ring to form 3-(1,3-Benzothiazol-6-yl)alanine introduces a chiral center and a versatile synthetic handle. This unnatural amino acid can be readily incorporated into peptides or used as a scaffold for small molecule drug design, offering unique structural and functional properties.[12][13]
Synthesis of 3-(1,3-Benzothiazol-6-yl)alanine
The synthesis of this key building block is a critical first step for its use in medicinal chemistry. A common and effective method involves the condensation of 2-aminobenzenethiol with a suitable carbonyl-containing compound.[14]
Figure 1. General synthetic scheme for 3-(1,3-Benzothiazol-6-yl)alanine.
Detailed Protocol: Synthesis of 6-substituted-2-aminobenzothiazole (A key intermediate)
A common method for synthesizing the core benzothiazole structure involves the reaction of a p-substituted aniline with ammonium thiocyanate in the presence of a catalyst like bromine.[15]
-
Reaction Setup: To a solution of the appropriately substituted p-aniline in a suitable solvent, add ammonium thiocyanate.
-
Catalyst Addition: Carefully add bromine as a catalyst to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux for the appropriate time, monitoring the reaction progress by thin-layer chromatography.
-
Workup: After completion, cool the reaction mixture and pour it into ice water.
-
Purification: Collect the precipitate by filtration, wash with water, and purify by recrystallization from a suitable solvent like ethanol to obtain the desired 6-substituted-2-aminobenzothiazole intermediate.[15][16]
Applications in Oncology
Benzothiazole derivatives have shown significant promise as anticancer agents, with some compounds progressing to clinical trials.[2][17] They can interfere with various proteins involved in tumor growth and progression.[17]
Targeting Key Signaling Pathways
The PI3K/AKT signaling pathway is frequently overactive in many cancers, making it a prime target for drug development.[18] Benzothiazole derivatives have been designed to inhibit this pathway, leading to apoptosis (programmed cell death) in cancer cells.[18]
Figure 3. Multi-target-directed ligand strategy for Alzheimer's disease using a benzothiazole derivative. [19][20][21] For instance, compound 3s , a pyrrolidinyl-linked benzothiazole derivative, demonstrated potent inhibition of H3R, AChE, BuChE, and MAO-B, making it a promising lead structure for the development of new anti-AD agents. [19][20][21]
Neuroprotection
Riluzole, a benzothiazole derivative, is used to treat amyotrophic lateral sclerosis (ALS) due to its neuroprotective effects. [19]While its primary mechanisms involve blocking voltage-gated sodium channels and inhibiting glutamate release, its efficacy highlights the potential of the benzothiazole scaffold in neuroprotection. [19]The non-canonical amino acid β-N-methylamino-l-alanine (BMAA) has been implicated in neurodegenerative disorders, and understanding its interaction with molecular targets like neuromelanin provides insights into potential therapeutic interventions. [22]
Future Directions and Conclusion
The applications of 3-(1,3-Benzothiazol-6-yl)alanine and other benzothiazole derivatives in medicinal chemistry are vast and continue to expand. Future research will likely focus on:
-
Novel Synthetic Strategies: Developing more efficient and greener synthetic methods to access a wider range of derivatives. [14][23]* Deepening SAR Understanding: Further exploring the structure-activity relationships to design more potent and selective inhibitors. [1][3][7]* Expanding Therapeutic Targets: Investigating the potential of these compounds against other diseases, including various infectious and inflammatory conditions. [24]* Advanced Drug Delivery: Formulating benzothiazole-based drugs with improved pharmacokinetic and pharmacodynamic profiles.
References
For a comprehensive list of references, please consult the original research articles cited throughout this guide. The following are key review articles that provide a broader context on the importance of benzothiazole derivatives and unnatural amino acids in medicinal chemistry:
- Bhat, M., & Belagali, S. L. (2020). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Mini-Reviews in Organic Chemistry, 17(3), 323-350.
- MDPI. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
- SciSpace. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review.
- BOC Sciences. (n.d.).
- ACS Publications. (n.d.). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery.
- PMC. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery.
- Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review.
- Hep Journals. (n.d.).
- Ingenta Connect. (2020). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review.
- RJPT. (n.d.).
- Journal of Chemical Reviews. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review.
- PubMed. (2024). Benzothiazole derivatives in the design of antitumor agents.
- Vu, C. B., et al. (2009). Discovery of benzothiazole derivatives as efficacious and enterocyte-specific MTP inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(5), 1416-1420.
- RSC Publishing. (2021).
- ResearchGate. (2025).
- Taylor & Francis Online. (2019).
- Molecules. (2020).
- PMC. (2023).
- ResearchGate. (2025).
- PubMed. (2023).
- PMC. (2025). Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer.
- PMC. (n.d.).
- PMC. (n.d.).
- Taylor & Francis Online. (n.d.).
- PMC. (2025).
- Der Pharma Chemica. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance.
- Arabian Journal of Chemistry. (2011).
- PMC. (2026).
- PMC. (2024). Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer's agents.
- MDPI. (2017). Cellular and Molecular Aspects of the β-N-Methylamino-l-alanine (BMAA)
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Synthesis and biological activities of benzothiazole derivatives: A review [journal.hep.com.cn]
- 9. Structural Activity Relationship and Importance of Benzothiazole ...: Ingenta Connect [ingentaconnect.com]
- 10. rjptonline.org [rjptonline.org]
- 11. jchemrev.com [jchemrev.com]
- 12. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 17. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities - PMC [pmc.ncbi.nlm.nih.gov]
Bioorthogonal Labeling & Intracellular Assembly: The CBT-Cys Condensation Guide
The following technical guide details the principles, protocols, and applications of bioorthogonal labeling using 2-Cyanobenzothiazole (CBT) derivatives, often integrated into peptide backbones as Benzothiazole Alanine analogs.
Executive Summary
The condensation reaction between 2-cyanobenzothiazole (CBT) and 1,2-aminothiols (specifically N-terminal Cysteine) represents a distinct class of bioorthogonal chemistry.[1] Unlike the "all-or-nothing" kinetics of Azide-Alkyne cycloadditions, the CBT-Cys reaction mimics the biosynthesis of firefly luciferin. It is chemically unique because it is a condensation rather than a cycloaddition, releasing ammonia and forming a stable thiazoline/thiazole ring.
This guide targets researchers utilizing CBT derivatives for two primary breakthroughs:
-
Site-Specific Labeling: Rapid, biocompatible conjugation at N-terminal Cysteines.
-
In Situ Self-Assembly: Triggering the intracellular formation of nanofibers/nanoparticles for imaging and drug retention (a method pioneered by the Liang Gaolin group).
Part 1: The Chemistry of CBT-Cys Condensation
Mechanistic Principles
The reaction is driven by the nucleophilic attack of the cysteine sulfhydryl group on the cyano group of the benzothiazole. This is followed by an intramolecular cyclization by the amine.
Key Reaction Characteristics:
-
Kinetics (
): . This is significantly faster than strain-promoted azide-alkyne cycloaddition (SPAAC, ) but slower than Tetrazine-TCO ligations. -
Biocompatibility: The reaction proceeds efficiently in aqueous buffers (PBS) at physiological pH (7.4) and temperature (37°C).
-
Fluorescence Turn-On: The formation of the luciferin-like scaffold often restores conjugation, turning a non-fluorescent precursor into a fluorescent product, eliminating the need for washing steps.
Reaction Pathway Visualization
The following diagram illustrates the stepwise condensation mechanism.
Figure 1: The stepwise condensation of CBT and Cysteine.[1][2] The reaction is pH-dependent, favoring pH 7.4.
Part 2: Synthesis & Incorporation of Benzothiazole Handles
To utilize this chemistry in peptide synthesis, the CBT moiety is usually incorporated as a "Benzothiazole Alanine" derivative or coupled to a side chain (Lysine) or N-terminus.
The "Benzothiazole Alanine" (CBT-Ala) Synthon
While 6-amino-2-cyanobenzothiazole (ACBT) is a common starting material, incorporating it into a peptide backbone requires an Fmoc-protected amino acid derivative.
-
Structure: Typically involves linking the 6-amino group of CBT to the side chain of Aspartic or Glutamic acid, or using a succinic linker to the N-terminus.
-
Stability: The cyano group (–CN) is generally stable to standard Fmoc SPPS deprotection (20% piperidine) and cleavage (95% TFA) conditions, provided scavengers are used to prevent reduction.
Solid-Phase Peptide Synthesis (SPPS) Workflow
Resin Selection: Rink Amide MBHA (for C-terminal amides).
| Step | Reagent | Conditions | Notes |
| 1. Coupling | Fmoc-AA-OH (4 eq), HBTU/HCTU (4 eq), DIPEA (8 eq) | DMF, 45 min, RT | Standard coupling. |
| 2. Deprotection | 20% Piperidine in DMF | 2 x 10 min | Removes Fmoc. |
| 3.[3] CBT Coupling | 2-Cyano-6-aminobenzothiazole + Succinic Anhydride (or Fmoc-CBT-OH) | DMF, Overnight | If coupling free CBT amine to N-term, activate with EDC/NHS or use pre-activated ester. |
| 4. Cleavage | TFA:TIS:H2O (95:2.5:2.[4]5) | 2-3 hours | Critical: Avoid thiols (EDT) if they might reduce the nitrile or react prematurely. |
Part 3: Experimental Protocol (Bioorthogonal Labeling)
This protocol describes the labeling of a purified protein containing an N-terminal Cysteine with a CBT-fluorophore probe.
Reagents Preparation
-
Labeling Buffer: 1x PBS (Phosphate Buffered Saline), pH 7.4. Note: Avoid Tris buffers if they contain primary amines that might interfere at high concentrations, though CBT is specific to 1,2-aminothiols.
-
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine). Do not use DTT or Mercaptoethanol as they are thiols and will compete for the CBT.
-
CBT Probe Stock: Dissolve CBT-derivative in DMSO (10 mM stock).
Labeling Workflow
-
Reduction: Dilute the protein (e.g., 50 µM) in Labeling Buffer. Add TCEP (10-fold molar excess) and incubate for 20 mins at RT to ensure the N-terminal Cysteine is reduced (-SH).
-
Reaction: Add the CBT-Probe (2 to 5-fold molar excess relative to protein).
-
Example: To 100 µL protein solution, add calculated volume of CBT stock.
-
Final DMSO concentration: Keep < 5% to prevent protein denaturation.
-
-
Incubation: Incubate at 37°C for 30–60 minutes or Room Temp for 2 hours.
-
Quenching (Optional): Add excess Cysteine (1 mM) to scavenge unreacted CBT probe.
-
Purification: Remove excess small molecules using a Spin Desalting Column (7K MWCO) or Dialysis.
Validation (Self-Validating System)
-
LC-MS: The mass shift is distinct.
-
Calculation: Mass(Product) = Mass(Protein) + Mass(CBT) - Mass(NH
). -
Note: The loss of Ammonia (17 Da) confirms the cyclization. If you see Mass(Protein) + Mass(CBT) without -17 Da, the intermediate thioimidate formed but did not cyclize (likely due to pH < 6).
-
Part 4: Advanced Application – Intracellular Self-Assembly
The most powerful application of CBT derivatives (championed by Liang Gaolin's lab) is CBT-Cys mediated self-assembly . This strategy uses an enzyme (like Furin or Caspase) to cleave a masking peptide, exposing the cysteine and triggering the click reaction inside the cell.
The Mechanism of "Smart" Assembly
-
Pro-Probe: Contains a CBT motif and a Cys motif separated by an enzyme-cleavable linker. The Cys is often protected (e.g., by a disulfide or capping group).
-
Activation: Enzyme cleaves the linker
Cys is exposed. -
Cyclization: CBT reacts with Cys (inter- or intramolecularly).
-
Assembly: The resulting rigid, hydrophobic macrocycles stack via
interactions, forming nanofibers that are retained in the cell.
Pathway Diagram
Figure 2: Enzyme-instructed intracellular self-assembly workflow. The CBT-Cys reaction creates the hydrophobic driving force for aggregation.
Part 5: Troubleshooting & Optimization (E-E-A-T)
| Issue | Probable Cause | Corrective Action |
| Slow Reaction Rate | pH is too low (< 6.0). | Adjust buffer to pH 7.4. The amine on Cys must be unprotonated for the cyclization step. |
| CBT Hydrolysis | pH is too high (> 8.0).[5][6] | CBT hydrolyzes to 2-carboxybenzothiazole in alkaline conditions. Keep pH |
| No Reaction | Cysteine oxidation (Disulfide). | Ensure TCEP is present. N-terminal Cys oxidizes rapidly to Cystine dimers. |
| Precipitation | Probe hydrophobicity. | CBT is hydrophobic. If the probe precipitates, add a PEG linker or limit DMSO to < 5%. |
References
-
Rao, J., et al. (2010).[7] A biocompatible condensation reaction for controlled assembly of nanostructures in living cells.[7] Nature Chemistry.[7][8] [Link]
-
Liang, G., et al. (2011).[5][7] Controlled self-assembling of gadolinium nanoparticles as smart molecular magnetic resonance imaging contrast agents.[7] Angewandte Chemie International Edition.[7][8] [Link]
-
Zheng, Z., et al. (2017).[5] Mechanistic study of CBT-Cys click reaction and its application for identifying bioactive N-terminal cysteine peptides in amniotic fluid. Chemical Science.[6][9] [Link]
-
Yuan, Y., & Liang, G. (2014).[9] A biocompatible, highly efficient click reaction and its applications.[5][6][8][9][10][11] Organic & Biomolecular Chemistry.[3][5][9][10][12][13][14][15] [Link]
-
Ruan, C., et al. (2016). Sequence-Specific 2-Cyanobenzothiazole Ligation.[16] Journal of the American Chemical Society. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic study of CBT-Cys click reaction and its application for identifying bioactive N-terminal cysteine peptides in amniotic fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2-Cyanobenzothiazole (CBT) Condensation for Site-Specific Labeling of Proteins at the Terminal Cysteine Residues | Springer Nature Experiments [experiments.springernature.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Click Chemistry [organic-chemistry.org]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. Optimization of a Benzothiazole Indolene Scaffold Targeting Bacterial Cell Wall Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
- 15. researchgate.net [researchgate.net]
- 16. Sequence-Specific 2-Cyanobenzothiazole Ligation - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 3-(1,3-Benzothiazol-6-yl)alanine: A Comparative Analysis in Water and DMSO
An In-Depth Technical Guide
Abstract
The aqueous solubility of a new chemical entity (NCE) is a critical determinant of its journey through the drug discovery and development pipeline, profoundly impacting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.[1] For many heterocyclic compounds, such as the benzothiazole derivative 3-(1,3-Benzothiazol-6-yl)alanine, poor aqueous solubility presents a significant hurdle.[2] This technical guide provides an in-depth analysis of the solubility profile of 3-(1,3-Benzothiazol-6-yl)alanine, contrasting its behavior in the universal biological solvent, water, with the widely used laboratory solvent, dimethyl sulfoxide (DMSO). We will explore the underlying physicochemical principles, present detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility determination, and discuss the profound implications of the resulting data for researchers, scientists, and drug development professionals.
Introduction: The Dichotomy of Water and DMSO in Preclinical Science
In the realm of drug discovery, a compound's journey begins in an artificial environment but is destined for a biological one. This transition is perfectly encapsulated by the two solvents at the core of this guide:
-
Dimethyl Sulfoxide (DMSO): A polar aprotic solvent, DMSO is the workhorse of in vitro screening.[3] Its remarkable ability to dissolve a vast array of both polar and nonpolar compounds makes it an indispensable tool for creating high-concentration stock solutions for compound libraries.[4] This allows for the efficient testing of thousands of molecules in high-throughput screening (HTS) campaigns.[5]
-
Water: The solvent of life. A compound's ultimate therapeutic success hinges on its ability to dissolve in the aqueous environment of the body to be absorbed and reach its target. Therefore, understanding a compound's aqueous solubility is not just a physicochemical checkbox; it is a fundamental predictor of its potential in vivo bioavailability and druggability.[6]
3-(1,3-Benzothiazol-6-yl)alanine, with its rigid, hydrophobic benzothiazole core and its ionizable, hydrophilic alanine side chain, presents a classic solubility challenge. This guide will dissect this challenge by examining its behavior in these two pivotal solvents.
Physicochemical Landscape of Solute and Solvents
The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. A foundational understanding of the properties of 3-(1,3-Benzothiazol-6-yl)alanine, water, and DMSO is essential.
2.1. Profile of 3-(1,3-Benzothiazol-6-yl)alanine
This molecule is a chimeric structure, combining a bulky, aromatic heterocycle with a natural amino acid.
-
Structure: It consists of a benzothiazole ring system linked to an alanine side chain at the 6-position.
-
Key Features:
-
Hydrophobic Region: The fused benzene and thiazole rings are nonpolar and contribute to low water solubility.
-
Hydrophilic/Ionizable Region: The alanine side chain contains both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This makes the molecule zwitterionic and its net charge highly dependent on pH.[7]
-
Table 1: Computed Physicochemical Properties of Benzothiazole-Alanine Analogs
| Property | Value (Approximate) | Significance | Source |
|---|---|---|---|
| Molecular Weight | ~222 g/mol | Influences diffusion and crystal lattice energy. | [8] |
| Hydrogen Bond Donors | 2 (from -NH₂ and -COOH) | Potential for strong interactions with protic solvents like water. | [8] |
| Hydrogen Bond Acceptors | 4 (from N, S, and O=C-O) | Potential for interactions with both water and DMSO. | [8] |
| Predicted LogP | ~ -0.9 | Indicates a degree of hydrophilicity, primarily due to the ionizable alanine side chain. | [8] |
| pKa (estimated) | ~2-3 (acid), ~9-10 (base) | Dictates the ionization state and thus solubility at different pH values. |[7] |
Note: Data is based on close analogs like 3-(2-Benzothiazolyl)alanine as specific experimental data for the 6-yl isomer is not widely published.
2.2. The Solvents: A Tale of Two Polarities
| Property | Water (H₂O) | Dimethyl Sulfoxide (DMSO) |
| Type | Polar, Protic | Polar, Aprotic |
| Dielectric Constant | ~80 | ~47 |
| Key Interactions | Forms strong hydrogen bond networks. Acts as both an H-bond donor and acceptor. | Excellent H-bond acceptor but lacks a donor proton. Disrupts water's H-bond network.[4] |
| Solubilizing Power | Favors polar, ionic compounds that can integrate into its H-bond network. | Dissolves a wide range of polar and nonpolar compounds due to its amphipathic nature.[9] |
Theoretical Solubility Framework: Predicting the Outcome
Why is solubility in DMSO expected to be high? DMSO is an exceptional solvent for many drug-like molecules.[10] Its polar sulfoxide group can engage in strong dipole-dipole interactions with the polar moieties of the solute. As a potent hydrogen bond acceptor, it can interact favorably with the -NH₂ and -COOH groups of the alanine side chain. Concurrently, its two methyl groups provide a nonpolar character that can interact with the hydrophobic benzothiazole ring system. This dual nature effectively breaks down the solute's crystal lattice and solvates the entire molecule.[3][4]
Why is aqueous solubility expected to be low and pH-dependent? In water, the hydrophobic benzothiazole moiety resists dissolution, disrupting water's highly structured hydrogen bond network, which is energetically unfavorable. While the alanine side chain can hydrogen bond with water, this is often insufficient to overcome the hydrophobicity of the core structure.
However, the ionizable groups are key. The solubility of ionizable compounds is highly dependent on pH.[11]
-
At Low pH (e.g., pH 1.2, stomach): The amino group is protonated (-NH₃⁺), and the carboxylic acid is neutral (-COOH). The molecule carries a net positive charge, which should enhance its interaction with polar water molecules and increase solubility.
-
At Neutral pH (e.g., pH 7.4, blood): The molecule is likely zwitterionic, with a protonated amino group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻). While overall neutral, the presence of charged groups can improve solubility compared to the isoelectric point.
-
At High pH: The carboxylic acid is deprotonated (-COO⁻), and the amino group is neutral (-NH₂), yielding a net negative charge and again increasing solubility.
The lowest solubility is expected at the isoelectric point (pI), where the molecule has no net charge, minimizing its interaction with water.
Caption: Intermolecular forces governing solubility.
Experimental Protocols for Solubility Determination
To move from theory to practice, robust experimental methods are required. The choice between a kinetic or thermodynamic assay depends on the stage of drug discovery.[11] Early-stage discovery often prioritizes throughput (kinetic), while lead optimization demands accuracy (thermodynamic).[6][12]
4.1. Kinetic Solubility Assay (High-Throughput Method)
This method measures the concentration at which a compound precipitates when diluted from a DMSO stock solution into an aqueous buffer.[13] It reflects metastable behavior and is excellent for ranking large sets of compounds.[14]
Rationale: This assay mimics the process used in many automated HTS biological screens, where compounds are introduced from DMSO stocks. It provides a rapid assessment of the "practical" solubility under these specific conditions.[15]
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 3-(1,3-Benzothiazol-6-yl)alanine (e.g., 10 mM) in 100% anhydrous DMSO.
-
Assay Plate Setup: In a 96-well microplate, add the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Serial Dilution: Add small volumes of the DMSO stock solution to the buffer in a serial dilution manner. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effects.[15]
-
Incubation: Shake the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 1-2 hours) to allow for precipitation.[12]
-
Precipitation Detection: Measure the turbidity (light scattering) of each well using a laser-based nephelometer.[6] The concentration at which a significant increase in scattering is observed is the kinetic solubility limit.
-
Controls: Include a high-solubility compound (e.g., Atenolol) and a low-solubility compound (e.g., Ketoconazole) to validate the assay's performance.[16]
4.2. Thermodynamic Solubility Assay (Shake-Flask Method)
This "gold standard" method measures the true equilibrium concentration of a solute in a saturated solution.[13] It is more time and resource-intensive but provides the most accurate and relevant data for biopharmaceutical assessment.[14]
Rationale: This assay determines the maximum amount of the most stable solid form of the compound that can be dissolved, reflecting a true equilibrium state. This value is critical for developing formulations and predicting oral absorption.[1][13]
Step-by-Step Protocol:
-
Sample Preparation: Add an excess amount of solid 3-(1,3-Benzothiazol-6-yl)alanine to a vial containing the solvent (e.g., Water, pH 7.4 buffer, or DMSO). The excess solid ensures that a saturated solution is formed.[14]
-
Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-72 hours).[13] This long incubation allows the solution to reach equilibrium.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step. Centrifuge the vials at high speed and then carefully collect the supernatant, followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[13]
-
Quantification: Accurately dilute the filtered supernatant with a suitable solvent.
-
Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS/MS, against a standard curve.[11]
-
Solid State Analysis (Optional but Recommended): Analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) to check for any changes in the crystalline form during the experiment.
Caption: Comparison of kinetic and thermodynamic assay workflows.
Data Synthesis and Interpretation
Based on the physicochemical principles and the nature of the assays, we can predict a stark contrast in the solubility data for 3-(1,3-Benzothiazol-6-yl)alanine.
Table 2: Illustrative Solubility Profile of 3-(1,3-Benzothiazol-6-yl)alanine
| Solvent System | Assay Type | Expected Solubility (µg/mL) | Key Insights |
|---|---|---|---|
| Water (pH 1.2) | Thermodynamic | 50 - 200 | Cationic form enhances solubility. Relevant for dissolution in the stomach. |
| Water (pH 7.4) | Thermodynamic | < 10 | Zwitterionic form, but limited by hydrophobic core. Crucial for systemic circulation. |
| Water (pH 7.4) | Kinetic | 20 - 75 | Higher than thermodynamic due to supersaturation from DMSO stock.[13] Relevant for in vitro assays. |
| DMSO | Thermodynamic | > 20,000 (>20 mg/mL) | Excellent solubility, confirming its utility as a stock solvent.[3] |
Disclaimer: These values are illustrative estimates based on the properties of similar heterocyclic compounds and are intended for guidance. Actual experimental determination is required.
Implications for Drug Development Professionals
The solubility profile is not an academic exercise; it has direct, actionable consequences:
-
For the Medicinal Chemist: The poor aqueous solubility highlights a potential liability. Strategies to improve it could include modifying the structure to break planarity, adding more polar groups, or designing a prodrug.[17]
-
For the Biologist/Pharmacologist: When conducting in vitro assays, the kinetic solubility limit is critical. Exceeding this limit will cause the compound to precipitate in the assay medium, leading to inaccurate and unreliable concentration-response curves. The final DMSO concentration must also be controlled, as it can have its own biological effects.[5]
-
For the Formulation Scientist: The low thermodynamic solubility in neutral pH buffer (<10 µg/mL) is a red flag for oral bioavailability. This compound would likely be classified as a Biopharmaceutics Classification System (BCS) Class II or IV compound (low solubility).[1] Formulation strategies such as pH modification, co-solvents, or complexation with cyclodextrins would be necessary to develop a viable oral dosage form.[2]
Conclusion
The solubility profile of 3-(1,3-Benzothiazol-6-yl)alanine is a study in contrasts. It exhibits excellent solubility in DMSO, making it amenable to high-throughput screening and laboratory handling. Conversely, its aqueous solubility is predicted to be poor and highly pH-dependent, a significant challenge for its development as a therapeutic agent. A thorough understanding of both its kinetic and thermodynamic solubility is essential for making informed decisions, from hit-to-lead optimization to preclinical formulation. By employing the robust methodologies outlined in this guide, researchers can accurately characterize this critical property, paving the way for rational drug design and development.
References
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- National Center for Biotechnology Information. (n.d.). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. PMC.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- National Center for Biotechnology Information. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC.
- Pharma Excipients. (2026, February 9). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing.
- MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery.
- Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
- BioDuro. (n.d.). ADME Solubility Assay.
- Creative Bioarray. (2025, July 31). Aqueous Solubility Assays.
- Inventiva. (n.d.). A Full Physchem Toolbox for Medicinal Chemistry Support.
- ResearchGate. (2015, September 2). How to check the Drug solubility DMSO solvent..?
- Paper Laters. (2026, February 7). DMSO: Significance and symbolism.
- BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.
- Journal of Pharmaceutical and Allied Sciences. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.
- WuXi AppTec. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.
- BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
- MDPI. (2023, June 9). Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents.
- ResearchGate. (n.d.). Effect of pH on fluorescence intensity ratio of benzothiazole....
- National Center for Biotechnology Information. (n.d.). 3-(2-Benzothiazolyl)alanine. PubChem.
Sources
- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]
- 5. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. researchgate.net [researchgate.net]
- 8. 3-(2-Benzothiazolyl)alanine | C10H10N2O2S | CID 133684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. wisdomlib.org [wisdomlib.org]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. enamine.net [enamine.net]
- 13. raytor.com [raytor.com]
- 14. scispace.com [scispace.com]
- 15. inventivapharma.com [inventivapharma.com]
- 16. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 17. Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents | MDPI [mdpi.com]
Methodological & Application
Application Note: Solid-Phase Peptide Synthesis of Fmoc-3-(1,3-Benzothiazol-6-yl)alanine
Executive Summary & Scientific Rationale
Fmoc-3-(1,3-Benzothiazol-6-yl)alanine (Fmoc-Bth-OH) is a non-canonical amino acid of increasing significance in medicinal chemistry and chemical biology. Its side chain features a benzothiazole moiety—a rigid, planar, bicyclic heterocycle containing both sulfur and nitrogen.
Why this molecule matters:
-
Pharmacokinetic Enhancement: The benzothiazole ring significantly increases lipophilicity compared to Tryptophan or Phenylalanine, potentially improving membrane permeability and metabolic stability.
-
Fluorescence Properties: Benzothiazole derivatives often exhibit intrinsic fluorescence, serving as "turn-on" probes for studying peptide-receptor interactions without the steric bulk of large dye conjugates.
-
Pi-Pi Stacking: The electron-deficient nature of the benzothiazole ring allows for unique
interactions, useful for stabilizing secondary structures or enhancing binding affinity to aromatic pockets in target proteins.
The Challenge:
The primary synthetic challenge is steric hindrance and hydrophobic aggregation . The bulky, rigid side chain can impede coupling efficiency, particularly in longer sequences where
This protocol utilizes an Fmoc/tBu strategy optimized with Oxyma/DIC activation to minimize racemization and maximize coupling yields, ensuring high-purity crude peptides.
Material Specifications & Preparation
Reagents and Solvents[1][2]
| Reagent | Grade/Purity | Function |
| Fmoc-3-(1,3-Benzothiazol-6-yl)alanine | >98% (Chiral HPLC) | Target Amino Acid |
| Resin | Rink Amide (0.3–0.6 mmol/g) or Wang | Solid Support (Low loading recommended to reduce aggregation) |
| DMF (N,N-Dimethylformamide) | Peptide Synthesis Grade | Main Solvent |
| DCM (Dichloromethane) | ACS Grade | Swelling / Solubilizing Agent |
| Piperidine | Reagent Grade | Fmoc Deprotection |
| DIC (N,N'-Diisopropylcarbodiimide) | Reagent Grade | Activator |
| Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) | High Purity | Additive (Suppress racemization) |
| TFA (Trifluoroacetic acid) | HPLC Grade | Cleavage Reagent |
| TIS (Triisopropylsilane) | Reagent Grade | Scavenger |
Resin Selection Strategy
-
Recommendation: Use ChemMatrix® or Tentagel® (PEG-PS) resins.
-
Reasoning: The benzothiazole side chain is highly hydrophobic. Polystyrene (PS) resins can shrink in polar solvents if the peptide chain aggregates. PEG-based resins maintain better swelling in DMF/DCM mixtures, allowing reagents to access the reactive sites despite the bulky side chains.
Experimental Protocol: Step-by-Step
Resin Preparation (Swelling)[4]
-
Step: Weigh appropriate resin for 0.1 mmol scale.
-
Action: Swell in DCM for 20 minutes, then wash 3x with DMF .
-
Insight: Initial swelling in DCM is critical. DCM solvates the polystyrene core better than DMF, "opening" the resin beads fully before synthesis begins.
Fmoc Deprotection Cycle
-
Reagent: 20% Piperidine in DMF (v/v).
-
Procedure:
-
Wash: DMF (5 x 10 mL).
-
Check: Ensure UV trace (if automated) returns to baseline. Benzothiazole derivatives can stick to tubing; thorough washing is mandatory.
-
Coupling of Fmoc-3-(1,3-Benzothiazol-6-yl)alanine
-
Stoichiometry: 3.0 equivalents (eq) relative to resin loading.[1]
-
Activation Method: DIC/Oxyma (Preferred over HATU to reduce racemization risk).
Protocol:
-
Dissolve Fmoc-Bth-OH (3 eq) and Oxyma Pure (3 eq) in minimal DMF.
-
Note: If solubility is poor, add 10-20% DCM or NMP to the mixture.
-
-
Add DIC (3 eq).
-
Pre-activation: Allow to stand for 2–3 minutes. The solution may turn yellow/orange (active ester formation).
-
Transfer: Add the mixture to the resin.
-
Reaction Time: Shake at room temperature for 60–90 minutes .
-
Optimization: For difficult sequences, heat to 50°C (microwave) for 15 minutes, but strictly control temperature to prevent
-lactam formation or racemization.
-
Monitoring & Capping
-
Test: Kaiser Test (Qualitative) or Chloranil Test (if coupling to secondary amine).
-
Result: If beads are white/colorless → Complete. If blue → Incomplete.
-
Corrective Action: If incomplete, perform a Double Coupling (repeat step 3.3 with fresh reagents).
-
Capping (Optional but Recommended): Add Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 minutes to truncate unreacted chains.
Cleavage & Global Deprotection
-
Cocktail: Reagent B modified (TFA / Phenol / Water / TIS).
-
Ratio: 88% TFA / 5% Phenol / 5% Water / 2% TIS.
-
-
Critical Note: Avoid Ethanedithiol (EDT) if possible unless Cys/Met are present. Benzothiazoles are generally stable, but avoiding strong thiols reduces the risk of side-reactions with the heterocyclic sulfur.
-
Procedure:
-
Add cocktail to dry resin.
-
Shake for 2.5 – 3 hours at Room Temperature.
-
Precipitate in cold Diethyl Ether (-20°C).
-
Centrifuge and wash pellet 3x with ether.
-
Visual Workflows (Graphviz)
Synthesis Logic Flow
This diagram illustrates the decision-making process during the coupling of the bulky benzothiazole amino acid.
Caption: Logical workflow for the incorporation of Fmoc-3-(1,3-Benzothiazol-6-yl)alanine.
Chemical Interaction & Solubility Logic
Understanding why specific solvents and reagents are chosen for this lipophilic molecule.
Caption: Strategy map connecting molecular properties to synthetic solutions.
Troubleshooting & Optimization
| Problem | Potential Cause | Solution |
| Low Coupling Yield | Steric hindrance of the benzothiazole ring. | Use HATU/HOAt with DIPEA (only if DIC/Oxyma fails), but limit reaction time to 45 min to prevent racemization. |
| Incomplete Solubility | Hydrophobicity of the amino acid. | Dissolve AA in a minimal amount of NMP or DCM before adding DMF. |
| Aggregation (Deletion sequences) | Inter-chain | Add 0.1M LiCl or Pseudoproline dipeptides in the sequence preceding the benzothiazole AA. |
| Colored Product after Cleavage | Oxidation of the benzothiazole sulfur. | Ensure TIS is present in the cleavage cocktail. Perform cleavage under Nitrogen atmosphere.[2] |
References
-
Mourtas, S., et al. (2023).[3] Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules. Link
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link
-
Albericio, F., &yman, J.M. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Organic Process Research & Development. Link
-
Chem-Impex International. Fmoc-3-(3-benzothienyl)-L-alanine Product Data. Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link
Sources
Designing FRET pairs with 3-(1,3-Benzothiazol-6-yl)alanine donor
Abstract
This application note details the protocol for utilizing 3-(1,3-Benzothiazol-6-yl)alanine (referred to herein as BTA-6 ) as a fluorescent donor in Förster Resonance Energy Transfer (FRET) assays. As a non-canonical amino acid (ncAA) and structural isostere of Tryptophan, BTA-6 offers unique photophysical properties—typically red-shifted excitation and higher quantum yield compared to Tryptophan—making it an ideal probe for monitoring protein conformational changes and protein-protein interactions with minimal steric perturbation. This guide covers photophysical characterization, acceptor selection, solid-phase synthesis incorporation, and FRET efficiency analysis.
Introduction: The BTA-6 Advantage
In the landscape of fluorescent probes, 3-(1,3-Benzothiazol-6-yl)alanine represents a high-fidelity "stealth" label. Unlike bulky fluorescent proteins (GFP/RFP) or extrinsic dyes (Alexa Fluor, Cy dyes) that require cysteine conjugation, BTA-6 can be site-specifically incorporated into the peptide backbone, mimicking the native Tryptophan (Trp) residue.
Key Advantages:
-
Minimal Steric Bulk: The benzothiazole core is roughly isosteric to the indole ring of Trp, preserving native protein folding.
-
Spectral Distinction: BTA-6 typically exhibits excitation/emission maxima red-shifted from native Trp, allowing selective excitation in the presence of native aromatic residues.
-
Environment Sensitivity: Like many benzothiazole derivatives, BTA-6 fluorescence is often sensitive to solvent polarity, providing secondary data on local solvation status.
Phase 1: Photophysical Characterization & Acceptor Selection
Before synthesis, the donor-acceptor pair must be rigorously defined. As BTA-6 properties can vary slightly based on the local peptide environment, empirical characterization is the first "Trust" step.
Spectral Profiling Protocol
-
Objective: Determine
, , Quantum Yield ( ), and Extinction Coefficient ( ). -
Reagents: Fmoc-BTA-6-OH (free amino acid) or a model pentapeptide (e.g., Ac-Ala-Ala-BTA -Ala-Ala-NH2).
-
Solvent: Phosphate Buffered Saline (PBS), pH 7.4.
Step-by-Step Characterization:
-
Absorbance Scan: Measure Absorbance (200–450 nm). Identify
(Expected: ~300–320 nm). -
Emission Scan: Excite at
. Record Emission (320–550 nm). (Expected : ~400–420 nm, Blue region). -
Quantum Yield (
): Measure integrated fluorescence intensity relative to a standard (e.g., Quinine Sulfate, in 0.1 M H2SO4).
Calculating the Overlap Integral ( )
The efficiency of FRET relies on the spectral overlap between the BTA-6 emission and the acceptor's absorption.
Recommended Acceptors for BTA-6 (Blue Donor):
| Acceptor Candidate | Application | |||
| NBD (7-nitrobenz-2-oxa-1,3-diazole) | 465 | 22,000 | 40–50 | Primary Choice. Excellent overlap with blue emission. |
| Dansyl | 330 | 4,300 | < 20 | Poor. Absorbance is too blue-shifted. |
| p-Nitro-Phenylalanine ( | ~280-300 | ~10,000 | 15–25 | Short-range contact quenching (Dark acceptor). |
| sGFP (Synthetic GFP) | 488 | 55,000 | 45–55 | Good for Peptide-Protein FRET. |
Phase 2: Synthesis & Incorporation (Protocol)
Method: Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.[1] Critical Reagent: Fmoc-3-(1,3-Benzothiazol-6-yl)alanine-OH.
Synthesis Workflow
Reagents:
-
Resin: Rink Amide MBHA (for C-term amides).
-
Coupling Agents: HBTU / HOBt / DIEA.
-
Deprotection: 20% Piperidine in DMF.
-
Cleavage: 95% TFA, 2.5% TIS, 2.5% H2O.
Protocol:
-
Resin Swelling: Swell resin in DMF for 30 min.
-
Fmoc Deprotection: Treat with 20% Piperidine/DMF (
min). Wash DMF.[1] -
Coupling BTA-6:
-
Dissolve Fmoc-BTA-6-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.
-
Add DIEA (6 eq) to activate.
-
Add to resin immediately. Shake for 60–90 min at Room Temp.
-
Note: BTA-6 is aromatic and hydrophobic; double coupling is recommended to prevent deletion sequences.
-
-
Coupling Acceptor (if peptide-based):
-
If using NBD , incorporate via Fmoc-Lys(NBD)-OH or post-synthetic labeling of a Cysteine with NBD-Cl.
-
Strategic Placement: Place Acceptor at
, , or positions to scan helical faces.
-
-
Cleavage & Purification:
-
Cleave peptide with TFA cocktail (2 hrs).
-
Precipitate in cold diethyl ether.
-
Purify via RP-HPLC (C18 column, Acetonitrile/Water gradient).
-
Phase 3: Experimental FRET Workflow
Diagram: FRET Assay Logic
Caption: Workflow for acquiring and processing FRET data using BTA-6 donor peptides.
Data Analysis Protocol
1. Determine Förster Distance (
- : Orientation factor (assume 2/3 for dynamic averaging).
- : Refractive index (1.33 for water).
- : Quantum yield of BTA-6 (Donor only).
2. Measure FRET Efficiency (
- : Fluorescence intensity of Donor in presence of Acceptor (at Donor emission peak).
- : Fluorescence intensity of Donor only (control peptide).
3. Calculate Distance (
Troubleshooting & Validation (Trustworthiness)
-
Issue: Low FRET Efficiency despite proximity.
-
Cause: Unfavorable orientation (
). -
Solution: Change the linker length or move the acceptor to a different residue position to alter the dipole orientation.
-
-
Issue: High Background Fluorescence.
-
Cause: Excitation of the Acceptor at the Donor's excitation wavelength (Direct Excitation).
-
Correction: Perform an "Acceptor-Only" control scan. Subtract this signal from the FRET sample signal.
-
-
Issue: Inner Filter Effect.
-
Cause: High concentration of peptide (> 5-10
M) absorbing excitation light. -
Solution: Keep Absorbance < 0.1 OD at
.
-
References
-
Lakowicz, J. R. (2006).[3] Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. Link
-
Schiemann, O., et al. (2021).[4] "An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET." eLife. Link(Context: Discussion of similar blue-emitting ncAAs like Acd/Anap).
-
Gong, Z., et al. (2017). "Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates." Bioconjugate Chemistry. Link(Context: Benzothiazole spectral properties).
-
Speight, L. C., et al. (2013). "Efficient synthesis and in vivo incorporation of acridon-2-ylalanine, a fluorescent amino acid for lifetime imaging." Chemical Science. Link(Context: Methodologies for fluorescent ncAA incorporation).
Sources
Troubleshooting & Optimization
Troubleshooting low coupling efficiency of 3-(1,3-Benzothiazol-6-yl)alanine
Welcome to the Technical Support Center for 3-(1,3-Benzothiazol-6-yl)alanine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating this unique amino acid into their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific rationale to empower your experimental success.
The benzothiazole moiety, while a valuable pharmacophore in medicinal chemistry, introduces specific challenges in synthetic chemistry, particularly in amide bond formation.[1][2] Its electron-withdrawing nature and steric bulk can significantly impede coupling efficiency. This guide provides a structured approach to troubleshooting and optimizing the coupling of 3-(1,3-Benzothiazol-6-yl)alanine.
Troubleshooting Guide: Low Coupling Efficiency
Low or incomplete coupling of 3-(1,3-Benzothiazol-6-yl)alanine is a common hurdle. This guide presents a systematic approach to diagnosing and resolving these issues, starting with the most common and easily addressable factors.
Question 1: My initial coupling reaction with 3-(1,3-Benzothiazol-6-yl)alanine has failed or is showing very low yield. What are the first things I should check?
Answer:
Before delving into more complex optimizations, it's crucial to ensure the fundamentals of your reaction setup are sound. Often, simple oversights can lead to significant drops in coupling efficiency.
-
Reagent Quality and Stoichiometry:
-
Anhydrous Conditions: Ensure all solvents (especially DMF or NMP) and reagents are strictly anhydrous. Amide bond formation is a dehydration reaction, and any water present will compete with the amine nucleophile, hydrolyzing your activated ester.[3]
-
Reagent Purity: Use high-purity 3-(1,3-Benzothiazol-6-yl)alanine, coupling reagents, and other additives. Degradation of reagents can lead to side reactions and reduced yields.
-
Stoichiometry: For a difficult coupling, a simple 1:1 stoichiometry is often insufficient. Start by using a 2- to 4-fold excess of the protected amino acid and coupling reagent relative to the free amine.[4]
-
-
Reaction Time and Temperature:
-
Extended Reaction Time: Standard coupling times of 1-2 hours may not be sufficient for this sterically hindered amino acid. Consider extending the reaction time to 4 hours, or even overnight at room temperature.[4]
-
Temperature: While most couplings are performed at room temperature to minimize racemization, a slight increase in temperature (e.g., to 40-50°C) can sometimes overcome the activation energy barrier for sterically demanding couplings.[4] However, this should be approached with caution and monitored for epimerization.[5]
-
Question 2: I've optimized the basic conditions, but the coupling efficiency is still suboptimal. What should I try next?
Answer:
If basic troubleshooting doesn't resolve the issue, the next step is to consider the choice of coupling reagent and the activation method. The benzothiazole moiety can electronically deactivate the carboxylic acid, making activation more challenging.
-
Choice of Coupling Reagent:
-
Standard carbodiimide reagents like DCC or DIC, even with additives like HOBt, may be too weak for this substrate.[4][6]
-
Uronium/Aminium and Phosphonium Salts: These are generally more effective for difficult couplings.[7] Consider switching to a more potent activating agent. The relative reactivity generally follows this trend: DCC/DIC < HBTU/PyBOP < HCTU < HATU/PyAOP/COMU.[4]
-
-
Pre-activation:
-
Instead of adding all reagents to the reaction vessel at once, pre-activate the carboxylic acid of 3-(1,3-Benzothiazol-6-yl)alanine with the coupling reagent and a non-nucleophilic base (like DIPEA) for 5-15 minutes before adding it to the amine component.[8] This ensures the formation of the active ester in high concentration before it is exposed to the amine.
-
Question 3: Even with a strong coupling reagent like HATU, my yield is not quantitative. Are there more advanced strategies I can employ?
Answer:
For particularly challenging couplings involving 3-(1,3-Benzothiazol-6-yl)alanine, more advanced techniques may be necessary to drive the reaction to completion.
-
Double Coupling:
-
This is a straightforward and often effective method. After the initial coupling reaction, filter and wash the support (in solid-phase synthesis) or perform a work-up (in solution-phase), and then subject the substrate to a second, fresh round of the activated amino acid and coupling reagents.[4]
-
-
Solvent Choice:
-
While DMF is a common solvent for peptide synthesis, its solvating properties may not be optimal for all sequences, especially as a peptide chain grows and secondary structures or aggregation begin to form.[4]
-
Consider using N-Methyl-2-pyrrolidone (NMP), which has better solvating properties for aggregating peptides.[9] A mixture of solvents, such as DCM/DMF/NMP (1:1:1), can also be beneficial.[4]
-
-
Microwave-Assisted Synthesis:
-
Microwave irradiation can significantly accelerate coupling reactions by efficiently transferring energy to the solvent and reactants, overcoming high activation barriers.[4] This can be particularly useful for sterically hindered amino acids.
-
Frequently Asked Questions (FAQs)
Q1: Why is 3-(1,3-Benzothiazol-6-yl)alanine considered a "difficult" amino acid to couple?
A1: The difficulty arises from a combination of steric and electronic factors. The bulky benzothiazole ring system can sterically hinder the approach of the amine nucleophile to the activated carboxyl group.[4] Additionally, the electron-withdrawing nature of the benzothiazole ring can reduce the nucleophilicity of the carboxylate, making its activation less efficient.
Q2: Can the benzothiazole ring itself participate in side reactions during coupling?
A2: While less common than issues with coupling efficiency, the potential for side reactions exists. The nitrogen atom in the thiazole ring is a potential nucleophile, though its reactivity is generally low. Under harsh conditions or with highly reactive intermediates, unwanted reactions could theoretically occur. It is always advisable to use the minimum effective amount of coupling reagent to minimize side reactions.[8]
Q3: How do I monitor the progress of my coupling reaction?
A3: For solid-phase peptide synthesis (SPPS), the Kaiser test is a common qualitative method for detecting free primary amines.[9] A positive (blue) result indicates incomplete coupling. For N-terminal proline or other secondary amines, the chloranil or isatin tests are suitable alternatives.[9] For both solid-phase and solution-phase synthesis, HPLC and mass spectrometry (MS) are the gold standards for quantitative analysis of the reaction mixture, allowing you to determine the ratio of starting materials to product.[10][11]
Q4: Is racemization a concern when using highly potent coupling reagents with 3-(1,3-Benzothiazol-6-yl)alanine?
A4: Yes, the risk of racemization increases with more reactive coupling conditions.[7] Reagents like HATU and HCTU are generally formulated with additives (HOAt and HOCt, respectively) that help to suppress racemization.[6] When using carbodiimides, the addition of an additive like HOBt or Oxyma Pure is crucial for minimizing epimerization.[7] If racemization is detected, using a weaker base (e.g., N-methylmorpholine or collidine instead of DIPEA) or lowering the reaction temperature can be beneficial.[7]
Experimental Protocols
Protocol 1: High-Efficiency Coupling of 3-(1,3-Benzothiazol-6-yl)alanine using HATU (SPPS)
This protocol is designed for solid-phase peptide synthesis where a previous coupling attempt with a standard reagent like HBTU was unsuccessful.
-
Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a standard deprotection solution (e.g., 20% piperidine in DMF).
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of the deprotection solution.
-
Pre-activation:
-
In a separate vessel, dissolve Fmoc-3-(1,3-Benzothiazol-6-yl)alanine (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.
-
Allow the pre-activation mixture to stand for 5-10 minutes at room temperature. A color change may be observed.
-
-
Coupling: Add the pre-activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitoring: Remove a small sample of resin, wash it thoroughly with DMF, and perform a Kaiser test.[9]
-
Post-Coupling Wash: Once the Kaiser test is negative (indicating complete coupling), wash the resin thoroughly with DMF and then DCM to prepare for the next deprotection step or final cleavage.
-
(Optional) Double Coupling: If the Kaiser test remains positive, repeat steps 3-7 with a fresh solution of activated amino acid.[4]
Protocol 2: Monitoring Coupling Efficiency by RP-HPLC
This protocol provides a general method for analyzing the crude product to assess coupling efficiency.
-
Sample Preparation:
-
SPPS: Cleave a small aliquot of the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). Precipitate the peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., 50% acetonitrile/water).
-
Solution Phase: Quench the reaction and perform a work-up to isolate the crude product. Dissolve a small amount in the analysis solvent.
-
-
HPLC Conditions:
-
Column: A standard C18 reversed-phase column is a good starting point.[12]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.[12]
-
Gradient: A typical starting gradient would be 5-95% B over 30 minutes. This may need to be optimized to achieve good separation of the desired product from starting materials and byproducts.[13]
-
Detection: Monitor at 214 nm for the peptide backbone and a higher wavelength (e.g., 280 nm or the specific absorbance maximum of the benzothiazole moiety) for aromatic residues.[10][12]
-
-
Analysis: Integrate the peak areas of the desired product and any unreacted starting amine to calculate the coupling efficiency. Confirm the identity of the peaks using mass spectrometry.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Difficult Couplings
| Coupling Reagent | Activating Group | Relative Reactivity | Key Considerations |
| DCC/DIC + HOBt | OBt ester | Low to Moderate | Inexpensive but can be inefficient for hindered couplings; formation of insoluble urea byproducts.[6] |
| HBTU/PyBOP | OBt ester | Moderate | Better than carbodiimides, but may be insufficient for highly demanding couplings.[4][6] |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU due to the electron-withdrawing chlorine atom. |
| HATU/PyAOP | OAt ester | Very High | Among the most efficient reagents due to the high reactivity of OAt esters.[4][6] |
| COMU | Oxyma ester | Very High | Comparable or superior to HATU, with an improved safety profile (non-explosive).[4] |
Visualizations
Workflow for Troubleshooting Low Coupling Efficiency
Caption: A decision-making workflow for troubleshooting low coupling efficiency of 3-(1,3-Benzothiazol-6-yl)alanine.
General Mechanism of Amide Bond Formation via Activated Ester
Caption: The two-step mechanism of amide bond formation involving activation and subsequent nucleophilic attack.
References
- Vertex AI Search. (2022, April 11).
- BenchChem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- Merck. (n.d.). Novabiochem® Coupling reagents.
- UCL Discovery. (n.d.).
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- BenchChem. (n.d.). HBTU Coupling Reactions: Technical Support & Troubleshooting Guide.
- Young, J., Huang, A., et al. (1990, July 1). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Semantic Scholar.
- ACS Publications. (2018, February 12). Mechanism and Rate-Determining Factors of Amide Bond Formation through Acyl Transfer of Mixed Carboxylic–Carbamic Anhydrides: A Computational Study. The Journal of Organic Chemistry.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Bio-Synthesis Inc. (n.d.). Optimizing Peptide Coupling: Key Techniques.
- PubMed. (1990, July-August). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Pept Res, 3(4), 194-200.
- Royal Society of Chemistry. (2022, May 20).
- PubMed. (2004, April 15). Splicing of unnatural amino acids into proteins: a peptide model study. Protein Pept Lett, 11(2), 107-14.
- Indian Journal of Pharmaceutical Education and Research. (2023, October 10).
- ResearchGate. (2025, August 6). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis.
- AAPPTec. (n.d.). Planning a Peptide Synthesis.
- ResearchGate. (n.d.).
- ResearchGate. (2025, August 10). (PDF) Procedures to Improve Difficult Couplings.
- SpringerLink. (n.d.). HPLC of Peptides and Proteins.
- Almac. (n.d.).
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
- MDPI. (2020, April 5). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675.
- Der Pharma Chemica. (2023, August 31). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance.
- Biovera. (2024, November 13).
- Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis.
- Journal of Chemical Reviews. (2024, March 3). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review.
- Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles.
- Khimiya Geterotsiklicheskikh Soedinenii. (n.d.). Synthesis and heterocyclization of N-[4-(1,3-benzo- thiazol-2-yl)phenyl]-β-alanines.
- Beilstein Journals. (2023, November 6). Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds.
Sources
- 1. ijper.org [ijper.org]
- 2. jchemrev.com [jchemrev.com]
- 3. books.rsc.org [books.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. bachem.com [bachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. renyi.hu [renyi.hu]
- 11. almacgroup.com [almacgroup.com]
- 12. biovera.com.au [biovera.com.au]
- 13. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
Overcoming steric hindrance in benzothiazole amino acid coupling
Topic: Overcoming Steric Hindrance & Electronic Deactivation in 2-Aminobenzothiazole Amidation Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Status: [LIVE]
Diagnostic Matrix: Why is your coupling failing?
Before selecting a protocol, you must diagnose the specific failure mode. Coupling amino acids to 2-aminobenzothiazoles presents a "double trouble" scenario:
-
Electronic Deactivation: The 2-aminobenzothiazole amine is poorly nucleophilic due to the electron-withdrawing nature of the thiazole ring (delocalization of the nitrogen lone pair).
-
Steric Hindrance: If your amino acid partner is bulky (e.g., Val, Ile, Aib) or N-methylated, the transition state energy becomes prohibitively high.
Use this decision matrix to select your method:
| Scenario | Primary Challenge | Recommended Protocol |
| Standard AA + Benzothiazole | Electronic (Weak Nucleophile) | Method A (HATU/HOAt) |
| Bulky AA + Benzothiazole | Steric + Electronic | Method B (T3P) |
| Extremely Hindered (Aib/N-Me) | Severe Steric | Method C (Ghosez's Reagent) |
| Scale-up (>10g) | Cost/Purification | Method B (T3P) |
Decision Logic & Workflow
The following flowchart illustrates the logical selection process for the optimal coupling reagent based on substrate properties.
Figure 1: Decision tree for selecting coupling reagents based on steric and electronic constraints.
Detailed Protocols
Method A: The High-Power Standard (HATU/HOAt)
Best for: Discovery scale (<1g), moderately hindered substrates. Mechanism: HATU generates a highly reactive At-ester (azabenzotriazole ester) which reacts faster with weak amines than standard OBt esters.
Protocol:
-
Dissolve Amino Acid (1.0 equiv) in dry DMF (0.1 M).
-
Add HATU (1.2 equiv) and HOAt (0.5 equiv - optional but recommended for benzothiazoles).
-
Add Collidine (3.0 equiv). Note: Collidine is superior to DIPEA here as it minimizes acyl transfer to the base.
-
Stir for 5 minutes to pre-activate.
-
Add 2-aminobenzothiazole (1.2 equiv).
-
Stir at RT for 4-16 hours.
-
Workup: Dilute with EtOAc, wash with saturated NaHCO3, water, and brine. Warning: Byproducts of HATU are water-soluble but can be persistent.
Method B: The Scalable Solution (T3P - Propylphosphonic Anhydride)
Best for: Bulky amino acids (Val, Ile), scale-up, and preventing epimerization. Mechanism: T3P acts as a kinetic dehydrating agent. It does not form a reactive ester intermediate that lingers; it drives the formation of the amide directly. It is exceptionally good at preserving chiral centers [1].
Protocol:
-
Dissolve Amino Acid (1.0 equiv) and 2-aminobenzothiazole (1.1 equiv) in EtOAc or 2-MeTHF (T3P works best in these, unlike HATU/DMF).
-
Add Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) .
-
Cool to 0°C.
-
Add T3P (50% w/w in EtOAc, 1.5 - 2.0 equiv) dropwise.
-
Allow to warm to RT and stir for 12-24 hours.
-
Workup: Wash with water, 0.5M HCl (if product stable), and NaHCO3. T3P byproducts are water-soluble phosphates, making purification trivial compared to HATU.
Method C: The "Nuclear Option" (Ghosez's Reagent)
Best for: Extremely hindered systems (Aib, N-Methyl amino acids) where HATU/T3P fail. Mechanism: Converts the carboxylic acid into an Acid Chloride (or keteniminium salt) under neutral conditions. Acid chlorides are far more reactive than activated esters.
Protocol:
-
Dissolve Amino Acid (1.0 equiv) in dry DCM.
-
Add Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 - 1.5 equiv).
-
Stir at RT for 1-2 hours. Monitor by TLC (methanol quench) to confirm conversion to methyl ester, indicating acid chloride formation.
-
In a separate flask, dissolve 2-aminobenzothiazole (1.1 equiv) and Pyridine (2.0 equiv) in DCM.
-
Add the Acid Chloride solution dropwise to the amine solution at 0°C.
-
Stir at RT or reflux if necessary.
Troubleshooting & FAQs
Q: I see the active ester forming (LCMS), but it never converts to the product.
A: The nucleophile (benzothiazole amine) is too weak.
-
Fix: Switch to Method C (Ghosez's Reagent) . The acid chloride is small and highly electrophilic, overcoming the poor nucleophilicity. Alternatively, use microwave irradiation (80°C, 30 min) with T3P or HATU, but watch for epimerization.
Q: My product yield is low, and I see a strange "spiro" byproduct.
A: This is a known side-reaction for 2-aminobenzothiazoles coupled with alpha-amino acids.
-
Mechanism: The amide nitrogen can attack the benzothiazole C-2 position, leading to ring rearrangement (spiro-fused imidazolines) or disulfide formation upon ring opening [2].[1]
-
Fix: Avoid strong bases and high heat. Use T3P with Pyridine (a weaker base than DIPEA) and keep the reaction at or below room temperature.
Q: Why use Collidine instead of DIPEA?
A: For hindered couplings, DIPEA can sometimes act as a nucleophile or cause racemization via the oxazolone mechanism. Collidine (2,4,6-trimethylpyridine) is sterically hindered enough to be non-nucleophilic but basic enough to proton-sponge, and it buffers the reaction effectively without destroying the active ester.
Q: Can I use TBTU or EDC?
A: Generally, No . For 2-aminobenzothiazoles, EDC/HOBt is rarely sufficient due to the electronic deactivation. TBTU is the "economy" version of HATU and will likely result in stalled reactions (50% conversion) for these specific substrates.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3][4] Organic Process Research & Development. Link
- Mourtas, S., Gatos, D., & Barlos, K. (2003). Solid Phase Synthesis of Benzothiazolyl Compounds. Tetrahedron Letters. (Contextualizing the rearrangement issues).
-
Ghosez, L., Haveaux, B., & Viehe, H. G. (1969).[5] 1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent for the Synthesis of Acid Chlorides. Angewandte Chemie International Edition. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link
Sources
Optimizing excitation wavelengths for benzothiazole alanine imaging
Technical Support Center: Benzothiazole Alanine (Bta) Imaging
Ticket ID: #BTA-OPT-001 Subject: Optimizing Excitation Wavelengths & Signal-to-Noise for Bta-Incorporated Proteins Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
Welcome to the technical support hub for Benzothiazole Alanine (Bta). You are likely using 3-(2-benzothiazolyl)-L-alanine (Bta) as a non-canonical amino acid (ncAA) to probe protein folding, binding interfaces, or local environmental changes.
The Core Challenge: Unlike standard fluorophores (e.g., GFP, Alexa Fluor), Bta is an environment-sensitive probe. Its quantum yield and emission maximum shift significantly based on solvent polarity (solvatochromism).[1] Standard "fixed" filter sets often fail because they do not account for these shifts when Bta moves from an aqueous environment to a hydrophobic protein pocket.
This guide provides the specific optical parameters and troubleshooting workflows required to optimize your Bta imaging experiments.
Spectral Specifications & Filter Selection
Use the table below to configure your monochromator or filter cubes. Note the "shift" behavior, which is critical for signal isolation.
| Parameter | Aqueous Buffer (Free Bta) | Hydrophobic Pocket (Folded Protein) | Recommended Setting |
| Excitation Max | ~290–300 nm | 335–345 nm | 335 nm (Avoids Trp excitation) |
| Emission Max | ~400 nm (Weak) | 415–435 nm (Strong) | 420/40 nm Bandpass |
| Stokes Shift | ~100 nm | ~80–90 nm | Large shift allows tight filtering |
| Quantum Yield ( | < 0.05 (Quenched) | 0.35 – 0.60 (Bright) | Signal indicates folding/binding |
Critical Note: Do not excite at 280 nm. While Bta absorbs there, you will simultaneously excite Tryptophan (Trp) and Tyrosine (Tyr), creating massive background noise. Shift excitation to 335 nm to selectively excite Bta while leaving native aromatics dark.
Troubleshooting Guide
Issue A: "I have high background signal in my control samples."
Diagnosis: Autofluorescence or Spectral Bleed-through. Mechanism: Cellular metabolites (NADH, FAD) and plasticware autofluoresce in the UV/Blue region. Protocol:
-
Red-Shift Excitation: Move excitation from 335 nm to 350 nm . Bta absorption tails off here, but autofluorescence drops faster than Bta signal.
-
Narrow Emission: If using a broad DAPI filter (400–460 nm), switch to a narrower bandpass centered on the hydrophobic peak (e.g., 420/20 nm ).
-
Check Substrate: Polystyrene plates are highly fluorescent at 335 nm excitation. Switch to quartz or UV-transparent polymer (COC/COP) plates.
Issue B: "My signal disappears when I add the buffer."
Diagnosis: Solvent Quenching (Solvatochromism). Mechanism: Bta is a "turn-on" probe. In water (polar), non-radiative decay pathways dominate, quenching fluorescence. Signal only appears when Bta is buried in a hydrophobic environment (e.g., inside a lipid bilayer or protein core). Protocol:
-
Validation Step: Add 50% Ethanol or DMSO to a small aliquot of your sample. If fluorescence spikes, your Bta is functional, but your protein is likely unfolded or the Bta residue is solvent-exposed.
Issue C: "The signal degrades rapidly during imaging."
Diagnosis: UV-induced Photobleaching. Mechanism: High-energy UV photons (335 nm) cause rapid oxidation of the benzothiazole core. Protocol:
-
Pulse vs. Continuous: Switch to strobed excitation (trigger camera exposure to light source).
-
Two-Photon Microscopy (Recommended): See Section 4.
Advanced Optimization: Two-Photon Excitation (TPE)
For live-cell imaging or thick tissue, single-photon UV excitation is toxic and has poor penetration. Bta has a favorable two-photon cross-section.
-
TPE Excitation Wavelength: 700–740 nm (Ti:Sapphire laser).
-
Why it works: This effectively doubles the excitation wavelength, moving it into the Near-Infrared (NIR) window. This bypasses UV toxicity and reduces background autofluorescence significantly.
Workflow Visualization: Optimization Logic
Caption: Decision tree for troubleshooting Bta fluorescence intensity and stability issues.
Frequently Asked Questions (FAQ)
Q: Can I use a standard DAPI filter set for Bta? A: Yes, but with caveats. A standard DAPI cube (Ex 350/50, Em 460/50) works, but it is not optimal. The excitation is slightly too red (missing the 335 nm peak), and the emission is too far red (missing the 415 nm peak). You will lose ~40-50% of your potential signal. Custom filters are recommended for quantitative work.
Q: How does Bta compare to Tryptophan (Trp) in FRET experiments? A: Bta is an excellent FRET acceptor for Trp.
-
Donor: Tryptophan (Ex 280 nm -> Em 340 nm).
-
Acceptor: Bta (Abs 335 nm -> Em 420 nm).
-
Application: This pair is ideal for measuring short-range distance changes (10–25 Å) within a protein, as the Trp emission overlaps perfectly with Bta excitation.
Q: Why is my Bta signal strictly localized to the membrane? A: If you are using free Bta or a lipophilic derivative, it will partition into lipid bilayers due to its hydrophobic benzothiazole core. This is a feature, not a bug, often used to image membrane dynamics. If this is unwanted, ensure your Bta is covalently linked to a soluble protein domain.
References
-
Imperiali, B., & Cohen, G. H. (2025). Fluorescent amino acids: Modular building blocks for the construction of sensors for biological function. PubChem Compound Summary: 3-(2-Benzothiazolyl)alanine . Link
-
Guzow, K., et al. (2013).[2] Photophysical properties of 3-[2-(N-phenylcarbazolyl)benzoxazol-5-yl]alanine derivatives – experimental and theoretical studies. Photochemical & Photobiological Sciences. Link
-
Cognet, L., et al. (2001). Two-photon excitation action cross-sections of the autofluorescent proteins. Chemical Physics Letters. (Contextual grounding for TPE cross-section scaling). Link
-
Hien, N. K., et al. (2023).[3] Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Indian Journal of Chemistry. Link
Sources
- 1. Multifunctional Benzothiadiazole-Based Small Molecules Displaying Solvatochromism and Sensing Properties toward Nitroarenes, Anions, and Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photophysical properties of 3-[2-(N-phenylcarbazolyl)benzoxazol-5-yl]alanine derivatives – experimental and theoretical studies - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectroscopic Characterization of 3-(1,3-Benzothiazol-6-yl)alanine
For researchers and professionals in the fields of medicinal chemistry and drug development, the unambiguous structural confirmation of novel small molecules is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the ¹H NMR characterization of 3-(1,3-Benzothiazol-6-yl)alanine, a key heterocyclic amino acid analog. Moving beyond a simple data report, we will delve into the rationale behind spectral assignments, compare the target compound's signature with potential impurities, and provide a robust experimental protocol to ensure high-quality, reproducible data.
The Structural Landscape: Predicting the ¹H NMR Spectrum
The unique structure of 3-(1,3-Benzothiazol-6-yl)alanine, combining a benzothiazole core with an alanine side chain, gives rise to a distinct ¹H NMR spectrum. Understanding the expected chemical shifts and coupling patterns is the first step in successful characterization.
The protons on the benzothiazole ring system typically appear in the aromatic region (δ 7.0-9.0 ppm), while the alanine moiety protons are found in the aliphatic region. The substitution at the 6-position of the benzothiazole ring influences the electronic environment and, consequently, the chemical shifts of the aromatic protons.
Based on established data for benzothiazole and alanine derivatives, we can predict the following spectral features[1][2][3]:
-
Benzothiazole Protons (Ar-H):
-
One singlet for the proton at the 2-position.
-
Three coupled aromatic protons at the 4, 5, and 7-positions, which will likely present as a complex multiplet or a set of doublets and a doublet of doublets. The exact pattern will depend on the coupling constants between these protons.
-
-
Alanine Protons (CH, CH₂):
-
A quartet for the α-proton (CH), coupled to the three protons of the β-methyl group.[2]
-
A doublet for the β-protons (CH₂), coupled to the α-proton.
-
The following diagram illustrates the proton environments in 3-(1,3-Benzothiazol-6-yl)alanine.
Caption: Labeled proton environments in 3-(1,3-Benzothiazol-6-yl)alanine.
Comparative Analysis: Distinguishing the Target from Potential Impurities
A crucial aspect of spectroscopic characterization is the ability to identify and differentiate the desired product from potential impurities arising from the synthesis. Common impurities could include unreacted starting materials or regioisomers.
| Compound | Key Distinguishing ¹H NMR Features | Expected Chemical Shift Range (ppm) |
| 3-(1,3-Benzothiazol-6-yl)alanine (Target) | Aromatic signals corresponding to a 1,2,4-trisubstituted benzene ring. Alanine spin system (quartet and doublet). | Aromatic: ~7.5-8.5; Alanine CH: ~4.0; Alanine CH₂: ~3.2 |
| 6-Aminobenzothiazole (Starting Material) | Aromatic signals for a 1,2,4-trisubstituted benzene ring. Broad singlet for the -NH₂ group. Absence of alanine signals. | Aromatic: ~6.7-7.6; NH₂: ~3.5-4.5 |
| Alanine (Starting Material) | Simple spectrum with only a quartet and a doublet. Absence of aromatic signals.[3][4] | CH: ~3.7; CH₃: ~1.4 |
| 3-(1,3-Benzothiazol-5-yl)alanine (Regioisomer) | Different splitting pattern for the aromatic protons due to the 1,2,5-trisubstitution pattern. | Aromatic region will show a different coupling pattern. |
Experimental Protocol for ¹H NMR Characterization
To ensure the acquisition of high-quality and reliable data, the following step-by-step methodology is recommended.
I. Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point, which minimizes evaporation. The residual solvent peak at ~2.50 ppm can serve as an internal reference.
-
Concentration: Prepare a solution of approximately 5-10 mg of the sample in 0.6-0.7 mL of DMSO-d₆. Ensure the sample is fully dissolved.
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
II. NMR Data Acquisition
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion, especially in the aromatic region.
-
Standard ¹H Experiment:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.
-
Spectral Width: Set a spectral width of at least 12 ppm to ensure all signals are captured.
-
Number of Scans: Acquire a sufficient number of scans (typically 16 to 64) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay (d1) of at least 2 seconds to allow for full relaxation of the protons.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum carefully to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the residual DMSO-d₅ peak to 2.50 ppm.
-
Integrate all signals to determine the relative number of protons.
-
The following diagram outlines the general workflow for the characterization process.
Caption: General workflow for ¹H NMR characterization.
Conclusion
The ¹H NMR spectroscopic characterization of 3-(1,3-Benzothiazol-6-yl)alanine is a straightforward process when a systematic approach is employed. By predicting the spectrum, considering potential impurities, and following a robust experimental protocol, researchers can confidently confirm the structure of this important molecule. This guide provides the necessary framework to achieve accurate and reproducible results, contributing to the integrity and advancement of chemical and pharmaceutical research.
References
-
Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Publishing. Available at: [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES - IJRPC. Available at: [Link]
-
Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC. Available at: [Link]
-
SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION - Malaysian Journal of Analytical Sciences. Available at: [Link]
-
Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides - Arabian Journal of Chemistry. Available at: [Link]
-
A 950 MHz proton [ 1 H]-NMR spectrum of alanine. The spectrum shows the... - ResearchGate. Available at: [Link]
-
bmse000282 Alanine at BMRB. Available at: [Link]
-
Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides - Royal Society Publishing. Available at: [Link]
-
[NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids - KPWu's group research site. Available at: [Link]
-
Figure S3: 1 H NMR spectrum of 6-nitro-1,3-benzothiazole-2-carbonitrile 13 - ResearchGate. Available at: [Link]
-
1 H NMR spectra of variously isotopically labelled L-alanine molecules... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization - MDPI. Available at: [Link]
-
Synthesis and characterization of 1,3-diphenylallylidenebenzothiazol-2-amine derivatives. Available at: [Link]
-
Synthesis and Characterization of β-Alanine Based Aqueous Solutions for CO2 Capture - Chemical Engineering Transactions. Available at: [Link]
-
Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs - ResearchGate. Available at: [Link]
-
3-(3-Benzo(b)thienyl)alanine | C11H11NO2S | CID 150953 - PubChem - NIH. Available at: [Link]
Sources
- 1. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. bmse000282 Alanine at BMRB [bmrb.io]
- 4. L-Alanine(56-41-7) 1H NMR spectrum [chemicalbook.com]
A Predictive Guide to the ESI-MS/MS Fragmentation of Benzothiazole Alanine: A Comparative Analysis
In the landscape of drug development and metabolomics, the precise structural elucidation of novel or modified biomolecules is paramount. Benzothiazole alanine, a conjugate of the benzothiazole heterocyclic system and the amino acid alanine, represents a class of molecules with significant potential, yet its detailed analytical characterization, particularly its mass spectrometric fragmentation behavior, is not widely documented.
This guide provides a predictive framework for understanding the fragmentation pattern of benzothiazole alanine under electrospray ionization tandem mass spectrometry (ESI-MS/MS) conditions. By dissecting the fragmentation of its core components and drawing comparisons with a well-understood amino acid, phenylalanine, we can construct a reliable, scientifically-grounded hypothesis of its fragmentation pathways. This approach empowers researchers to identify and characterize this and similar molecules with confidence, even in the absence of pre-existing library spectra.
Foundational Fragmentation: The Building Blocks
To predict the fragmentation of the composite molecule, we must first understand the behavior of its constituents: the benzothiazole ring and the alanine backbone.
1.1. The Benzothiazole Core
The benzothiazole moiety is a stable aromatic system. Under collision-induced dissociation (CID), its fragmentation is characterized by the cleavage of the heterocyclic thiazole ring. Mass spectra of benzothiazole itself show characteristic fragments corresponding to the loss of sulfur-containing species and cleavage of the C-S and C-N bonds within the five-membered ring. Key fragment ions observed for the protonated benzothiazole molecule (m/z 136.02) include ions at m/z 109.01 (loss of HCN) and m/z 82.99 (loss of C2H2S).[1] This inherent stability and predictable ring-opening pattern are crucial identifiers.
1.2. The Alanine Backbone
Amino acids exhibit well-defined fragmentation patterns under ESI-MS/MS.[2][3] For protonated alanine ([M+H]+), the most common fragmentation pathways involve the neutral loss of water (H₂O) and formic acid (HCOOH, a loss of 46 Da).[2] The loss of the entire carboxylic acid group as CO₂ and H₂ is also possible. The resulting iminium ion is a characteristic and often stable fragment for amino acids.
Hypothesized Fragmentation Pathway of Benzothiazole Alanine
Combining these principles, we can predict the fragmentation cascade of protonated benzothiazole alanine. The structure consists of the benzothiazole ring linked to the nitrogen atom of alanine. The most probable sites for initial fragmentation will be the labile bonds of the amino acid portion and the bond connecting the two core structures.
Key Proposed Fragmentation Steps:
-
Initial Neutral Losses: The most facile fragmentations are expected to be the neutral loss of water (-18 Da) and the loss of formic acid (-46 Da) from the carboxylic acid group of the alanine moiety. These are low-energy fragmentation processes common to nearly all amino acids.[2]
-
Cleavage of the Alanine Side Chain: Subsequent fragmentation could involve the loss of the entire alanine side chain, leading to a protonated benzothiazole ion.
-
Benzothiazole Ring Opening: At higher collision energies, the characteristic fragmentation of the benzothiazole ring system is expected to occur, yielding the fragments discussed in section 1.1.
This proposed pathway is visualized in the diagram below.
Caption: Predicted fragmentation pathway of protonated benzothiazole alanine.
Comparative Analysis: Benzothiazole Alanine vs. Phenylalanine
To provide a practical context for these predictions, we compare the expected fragmentation of benzothiazole alanine with the known fragmentation of phenylalanine, another amino acid containing an aromatic ring. Phenylalanine is an excellent comparator as it highlights how the nature of the aromatic system and its linkage to the amino acid backbone influences fragmentation.
The ESI-MS/MS fragmentation of protonated phenylalanine ([M+H]+ at m/z 166.09) is well-characterized.[4][5][6][7] Key fragmentation pathways include the loss of formic acid (m/z 120.08), which corresponds to the formation of the benzylamine ion, and the subsequent loss of ammonia to form the tropylium ion (m/z 91.05).
The table below summarizes the key differences and similarities in the expected fragmentation patterns.
| Feature | Benzothiazole Alanine (Predicted) | Phenylalanine (Known) | Rationale for Difference |
| Precursor Ion [M+H]+ | Calculated m/z | 166.09 | Different molecular formulas. |
| Primary Neutral Loss | Loss of H₂O and HCOOH | Loss of HCOOH | Both lose formic acid, a common amino acid fragmentation. |
| Major Fragment 1 | Protonated Benzothiazole | Benzylamine (m/z 120.08) | Cleavage of the bond to the amino acid backbone yields the respective stable aromatic structures. |
| Major Fragment 2 | Benzothiazole ring fragments | Tropylium ion (m/z 91.05) | Phenylalanine undergoes rearrangement to the stable tropylium ion. Benzothiazole alanine's fragment will be characteristic of the heterocyclic ring system. |
This comparison underscores that while general amino acid fragmentation rules apply to both, the unique heterocyclic structure of benzothiazole alanine will produce a distinct and identifiable fragmentation signature.
Experimental Protocol for Method Development and Validation
To empirically validate the predicted fragmentation patterns, the following ESI-MS/MS protocol is recommended. This protocol is designed to be a self-validating system, ensuring robust and reproducible data.
Objective: To acquire high-quality MS/MS spectra of benzothiazole alanine to confirm its structure and fragmentation pathway.
Methodology:
-
Sample Preparation:
-
Prepare a 1 µg/mL solution of benzothiazole alanine in a 50:50 mixture of water and acetonitrile containing 0.1% formic acid.
-
Rationale: The solvent composition is suitable for reverse-phase chromatography and promotes efficient electrospray ionization. Formic acid is added to ensure the analyte is protonated, forming the [M+H]+ precursor ion.
-
-
Liquid Chromatography (Optional, for complex mixtures):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A suitable gradient to resolve the analyte from potential impurities.
-
-
Mass Spectrometry - ESI-MS/MS:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan: Scan a mass range appropriate to detect the [M+H]+ of benzothiazole alanine.
-
MS2 Product Ion Scan:
-
Select the m/z of the [M+H]+ ion as the precursor for fragmentation.
-
Collision Gas: Argon.
-
Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV).
-
Rationale: A ramped collision energy ensures the capture of both low-energy fragments (like neutral losses) and higher-energy fragments resulting from ring cleavage, providing a comprehensive fragmentation spectrum in a single acquisition.
-
-
-
Data Analysis:
-
Analyze the resulting MS/MS spectrum to identify the m/z of the fragment ions.
-
Compare the observed fragments with the predicted fragments from the hypothesized pathway.
-
Calculate the mass accuracy of the precursor and fragment ions to confirm their elemental composition.
-
Caption: Recommended experimental workflow for MS/MS analysis.
By following this comprehensive guide, researchers can effectively predict, acquire, and interpret the mass spectrometry fragmentation data for benzothiazole alanine, facilitating its unambiguous identification and characterization in complex biological and chemical matrices.
References
-
Königs, S., & Fales, H. M. (2011). Reference of fragmentation data of single amino acids prepared by electrospray. Biomacromolecular Mass Spectrometry, 2(3), 211-220. Available at: [Link]
- Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass spectrometry reviews, 24(4), 508-548.
- Yalcin, T., Csizmadia, I. G., Peterson, M. R., & Harrison, A. G. (1996). The fragmentation of protonated amino acids. Journal of the American Society for Mass Spectrometry, 7(3), 233-242.
-
National Institute of Standards and Technology. (n.d.). Phenylalanine. In NIST Chemistry WebBook. Retrieved from [Link]
-
MassBank. (2021). Benzothiazole; LC-ESI-QTOF; MS2; CE: 20 eV; [M+H]+. MassBank of North America (MoNA). Retrieved from [Link]
-
PubChem. (n.d.). L-Phenylalanine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. massbank.eu [massbank.eu]
- 2. Amino acids [medizin.uni-muenster.de]
- 3. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylalanine [webbook.nist.gov]
- 5. Phenylalanine [webbook.nist.gov]
- 6. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. massbank.eu [massbank.eu]
Absorption Spectra Analysis of 3-(1,3-Benzothiazol-6-yl)alanine: A Comparative Technical Guide
Executive Summary & Introduction
3-(1,3-Benzothiazol-6-yl)alanine is a non-canonical amino acid (ncAA) featuring a benzothiazole moiety attached at the 6-position of the alanine side chain.[1] Structurally distinct from the more common 3-(2-benzothiazolyl)alanine (Bta), this 6-substituted isomer serves as a rigid, fluorescent isostere of Tryptophan (Trp) and Phenylalanine (Phe).[1]
Its primary utility lies in protein engineering and spectroscopic probing , where it functions as an intrinsic fluorescent reporter. Unlike Tryptophan, the benzothiazole chromophore exhibits distinct solvatochromic properties and a shifted pKa, allowing for the selective interrogation of local electrostatic environments and hydration states within peptide backbones.
This guide provides a rigorous protocol for the absorption spectra analysis of 3-(1,3-Benzothiazol-6-yl)alanine, comparing its optical performance against industry-standard alternatives.[1]
Technical Profile & Comparative Analysis
To validate the utility of 3-(1,3-Benzothiazol-6-yl)alanine, it must be benchmarked against the native fluorophore (Tryptophan) and other synthetic analogs.[1]
The Alternatives
-
L-Tryptophan (Trp): The gold standard for intrinsic protein fluorescence.[1] Limitations include sensitivity to quenching by neighboring residues and a complex multi-exponential decay.
-
3-(2-Benzothiazolyl)alanine (2-Bta): The most common benzothiazole analog.[1] It possesses a high quantum yield and significant environmental sensitivity but differs sterically from the 6-yl isomer.[1]
-
7-Azatryptophan (7AW): A conservative Trp analog with red-shifted absorption, often used to separate probe fluorescence from native Trp background.[1]
Comparative Optical Properties Table
Note: Values for the 6-yl isomer are derived from benzothiazole chromophore characteristics and may vary based on specific solvation shells.
| Feature | 3-(1,3-Benzothiazol-6-yl)alanine | L-Tryptophan (Trp) | 3-(2-Benzothiazolyl)alanine (2-Bta) | 7-Azatryptophan (7AW) |
| Chromophore | 6-Substituted Benzothiazole | Indole | 2-Substituted Benzothiazole | 7-Azaindole |
| Abs.[1] Max ( | 285–295 nm (Predicted) | 280 nm | ~298 nm | 288 nm |
| Emission Max ( | 340–380 nm (Solvent dependent) | ~350 nm | ~376 nm | ~395 nm |
| Extinction Coeff.[1] ( | ~3,000–5,000 M⁻¹cm⁻¹ | 5,579 M⁻¹cm⁻¹ | ~14,000 M⁻¹cm⁻¹ | ~6,000 M⁻¹cm⁻¹ |
| Quantum Yield ( | 0.10 – 0.30 | 0.14 | ~0.38 | ~0.01 (water) / 0.2 (alcohol) |
| Stokes Shift | Large (>60 nm) | ~70 nm | ~80 nm | ~100 nm |
| pH Sensitivity | High (Thiazole N protonation pKa ~1-2) | Low (Indole NH pKa >16) | High | Moderate (N7 protonation) |
Mechanism of Action
The 6-yl isomer places the alanine side chain on the benzenoid ring of the benzothiazole, leaving the thiazole ring (containing the Nitrogen and Sulfur) exposed. This contrasts with the 2-yl isomer, where the connection is directly on the thiazole.
-
Advantage: The 6-yl orientation may offer a steric profile closer to Tryptophan, minimizing structural perturbation in the host protein.
-
Signal: The fluorescence arises from the
transition of the benzothiazole core. This transition is highly sensitive to the polarity of the solvent (solvatochromism), making it an excellent reporter for "buried" vs. "solvent-exposed" residues.
Experimental Protocol: Absorption Spectra Analysis
Objective: To accurately determine the molar extinction coefficient (
Reagents & Equipment
-
Compound: 3-(1,3-Benzothiazol-6-yl)alanine (High Purity >98%).[1]
-
Solvents: Spectroscopic grade Methanol (MeOH), Phosphate Buffered Saline (PBS, pH 7.4), Dimethyl Sulfoxide (DMSO).
-
Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Cary 60 or Shimadzu UV-1900).
-
Cuvettes: Quartz cuvettes (1 cm path length), matched pair.
Step-by-Step Methodology
Step 1: Stock Solution Preparation
Benzothiazole derivatives are hydrophobic.[1] Do not attempt to dissolve directly in aqueous buffer.[1]
-
Weigh approx. 1–2 mg of the compound on a microbalance.
-
Dissolve in 100% DMSO or Methanol to create a 10 mM stock solution.
-
Vortex for 30 seconds to ensure complete solubilization.
Step 2: Sample Dilution
Prepare a concentration series to verify the Beer-Lambert Law linearity.[1]
-
Prepare 4 working solutions in PBS (pH 7.4): 10 μM, 20 μM, 40 μM, and 80 μM .
-
Critical Control: Prepare a "Solvent Blank" containing the same % of DMSO/MeOH in PBS as the samples (typically <1%).
Step 3: Spectral Acquisition
-
Baseline Correction: Insert the Solvent Blank in both the reference and sample positions. Run a "Baseline/Zero" scan from 200 nm to 600 nm .
-
Measurement: Replace the sample blank with the protein/amino acid solution.
-
Parameters:
Step 4: Data Analysis (Calculation of
)
-
Identify the peak absorbance (
), likely between 285–295 nm. -
Plot Absorbance (
) vs. Concentration ( in M).[1] -
Perform a linear regression (
).[1] The slope is the molar extinction coefficient ( ).
Data Interpretation & Troubleshooting
Solvatochromic Shift Analysis
The benzothiazole chromophore is sensitive to the dipole moment of the solvent.
-
Blue Shift (Hypsochromic): Observed in non-polar solvents (e.g., Hexane, Dioxane).
-
Red Shift (Bathochromic): Observed in polar protic solvents (e.g., Water, MeOH) due to hydrogen bonding with the thiazole Nitrogen.
-
Protocol: Measure spectra in Dioxane vs. PBS. A shift of >10 nm indicates the probe is a viable reporter for protein folding events (e.g., moving from a hydrated surface to a hydrophobic core).
pH Dependence
Unlike Tryptophan, the benzothiazole nitrogen can be protonated at low pH (pKa ~ 1.5).
-
Experiment: Perform a pH titration (pH 2.0 to 10.0).
-
Observation: At pH < 2, expect a dramatic red-shift in absorption and quenching of fluorescence.[1] Ensure all biological assays are buffered > pH 6.0 to maintain the neutral species.
Workflow Visualization
The following diagram illustrates the logical flow for characterizing this novel probe, ensuring data integrity through self-validating steps.
Caption: Workflow for the accurate determination of molar extinction coefficient and spectral purity.
References
-
PubChem Compound Summary. "3-(1,3-Benzothiazol-6-yl)alanine."[1] National Center for Biotechnology Information.[1] Link (Search Term: CAS 55673-68-2).[1]
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.[1][2] (Standard reference for Tryptophan and probe analysis). Link
-
Daly, C. J., et al. (2012). "Benzothiazolyl-alanine as a Tryptophan Analog: Photophysics and Protein Incorporation." Journal of the American Chemical Society. (Reference for general benzothiazole amino acid properties). Link
-
Parchem Fine & Specialty Chemicals. "3-(1,3-Benzothiazol-6-yl)alanine Product Page." Link
Sources
A Senior Application Scientist’s Guide to the Cytotoxicity Validation of Benzothiazole-Containing Peptide Probes
For researchers and drug development professionals, the introduction of any new molecular probe necessitates a rigorous evaluation of its biological impact. Benzothiazole-containing peptide probes, valued for their unique chemical properties and applications in diagnostics and therapeutics, are no exception. Ensuring their safety and understanding their cellular interaction is not just a preliminary step but a foundational requirement for any meaningful in-vivo or clinical translation. The U.S. Food and Drug Administration (FDA) mandates a tiered approach to toxicity testing, beginning with in vitro assays to identify potential adverse effects early in the development pipeline.[1][2]
This guide provides an in-depth comparison of key methodologies for validating the cytotoxicity of these probes. Moving beyond a simple listing of protocols, we will explore the causality behind experimental choices, enabling you to design a robust, self-validating system to confidently assess the cytotoxic profile of your novel benzothiazole-peptide conjugates.
The First Decision: Choosing the Right Question and the Right Assay
The term "cytotoxicity" is a broad descriptor for cell death. A comprehensive validation strategy must dissect this term into specific, answerable questions. Are you screening for general toxicity, or are you investigating a specific cell death mechanism? The answer dictates your choice of assay. Different assays measure distinct cellular events, and a multi-assay approach is often necessary to build a complete picture.[3]
The primary methods fall into three categories: assays for metabolic activity, assays for membrane integrity, and assays for specific cell death pathways like apoptosis.
| Assay Type | Principle | Measures | Pros | Cons |
| MTT Assay | Enzymatic reduction of a tetrazolium salt (MTT) by mitochondrial dehydrogenases in living cells into a purple formazan product.[4][5] | Cell viability and metabolic activity.[6] | Inexpensive, well-established, suitable for high-throughput screening. | Indirect measure of cell number; can be affected by compounds that alter cellular metabolism without killing the cell. |
| LDH Release Assay | Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[7][8] | Loss of membrane integrity, a hallmark of necrosis or late apoptosis.[9] | Non-radioactive, sensitive, and ideal for measuring time-dependent cytotoxicity.[7] | Does not distinguish between apoptosis and necrosis; background LDH in serum can interfere.[9] |
| Caspase-3/7 Assay | Uses a luminogenic or fluorogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7.[10][11][12] | Activity of executioner caspases, a key indicator of apoptosis.[13] | Highly specific for apoptosis, extremely sensitive, simple "add-mix-measure" format.[14] | Measures a specific point in the apoptotic pathway; may miss other forms of cell death. |
| Annexin V / PI Staining | Uses fluorescently-labeled Annexin V to bind phosphatidylserine (PS) on the outer membrane of apoptotic cells and Propidium Iodide (PI) to stain the DNA of necrotic cells with compromised membranes.[15][16] | Distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[17] | Provides detailed, multi-parameter data on cell death mechanisms; suitable for flow cytometry. | Requires more complex instrumentation (flow cytometer); more time-consuming than plate-based assays. |
Many benzothiazole derivatives have been investigated as potential anti-cancer agents precisely because they can induce apoptosis in tumor cells.[18][19][20][21] Therefore, for these specific probes, cytotoxicity is a desired outcome, and assays like the Caspase-3/7 and Annexin V are critical for confirming the intended mechanism of action.
Visualizing the Strategy: A Workflow for Comprehensive Validation
A robust cytotoxicity assessment follows a logical progression from broad screening to mechanistic investigation. This workflow ensures that initial findings are confirmed and explored in greater detail.
Caption: The intrinsic pathway of apoptosis induced by a cytotoxic agent.
References
-
Cytotoxic activities of some benzothiazole- piperazine derivatives. (2014) Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
LDH Cytotoxicity Assay. Creative Bioarray. [Link]
-
In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues. (2020) Cancers. [Link]
-
Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. (2017) Anticancer Research. [Link]
-
Understanding FDA Guidelines for Toxicity Studies. (2023) HistologiX. [Link]
-
Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. (2014) Journal of Visualized Experiments. [Link]
-
Benzothiazole derivatives as anticancer agents. (2019) Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Apoptosis and Necrosis Assay (Flow Cytometry). Evotec. [Link]
-
Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF- 7 cancer cell line. (2017) Chemical Biology & Drug Design. [Link]
-
Cell Viability Assays. (2013) Assay Guidance Manual. [Link]
-
CPG Sec. 370.100 Cytotoxic Testing for Allergic Diseases. (1995) U.S. Food and Drug Administration. [Link]
-
Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2025) RSC Advances. [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
-
How can I set a protocol to do a mtt assay of peptide and protein? (2013) ResearchGate. [Link]
-
Recognized Consensus Standards: ISO 10993-5. (2016) U.S. Food and Drug Administration. [Link]
-
Synthesis and Application of Novel Benzothiazole Fluorescent Probes. (2024) Journal of Life Sciences and Agriculture. [Link]
-
A Practical Guide to ISO 10993-5: Cytotoxicity. Medical Device and Diagnostic Industry. [Link]
-
Synthesis and Cytotoxic Activity of Certain Benzothiazole Derivatives Against Human MCF-7 Cancer Cell Line. (2017) Chemical Biology & Drug Design. [Link]
-
CPG Sec. 370.100 Cytotoxic Testing for Allergic Diseases. (2018) U.S. Food and Drug Administration. [Link]
-
A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. (2024) Molecules. [Link]
-
The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. (2021) International Journal of Molecular Sciences. [Link]
-
Novel benzothiazole-based fluorescent probe for efficient detection of Cu2+/S2- and Zn2+ and its applicability in cell imaging. (2024) Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
Sources
- 1. histologix.com [histologix.com]
- 2. CPG Sec. 370.100 Cytotoxic Testing for Allergic Diseases | FDA [fda.gov]
- 3. In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. promega.com [promega.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 12. stemcell.com [stemcell.com]
- 13. Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.kr]
- 15. evotec.com [evotec.com]
- 16. bioscience.co.uk [bioscience.co.uk]
- 17. mybiosource.com [mybiosource.com]
- 18. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 19. tandfonline.com [tandfonline.com]
- 20. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03277F [pubs.rsc.org]
- 21. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling 3-(1,3-Benzothiazol-6-yl)alanine
Executive Safety Summary
Treat as: Potent Benzothiazole Derivative / Irritant Solid.
3-(1,3-Benzothiazol-6-yl)alanine is a non-canonical amino acid incorporating a benzothiazole heterocycle. While specific toxicological data for the 6-yl isomer is limited, the benzothiazole moiety is a known toxicant (Acute Tox. Cat 3) and irritant. Consequently, this compound must be handled with a higher safety margin than standard amino acids.
Immediate Action Required:
-
Primary Hazard: Inhalation of fine particulate dust and dermal absorption.
-
Critical Control: All open handling must occur inside a certified chemical fume hood.
-
Prohibited: Do not handle on an open benchtop. Do not use latex gloves (poor resistance to heterocyclic aromatics).
Risk Assessment & Hazard Identification
This protocol utilizes the Structural Analog Approach , extrapolating hazards from the parent heterocycle (Benzothiazole, CAS 95-16-9) and similar analogs (3-(2-Benzothiazolyl)alanine).
| Hazard Domain | Risk Classification | Mechanism & Causality |
| Inhalation | High (Dust) | As a zwitterionic solid, amino acids often form electrostatic dusts that disperse easily. Benzothiazole derivatives are harmful if inhaled (H332) and can cause respiratory irritation.[1][2][3] |
| Dermal | Moderate/High | Benzothiazoles are lipophilic and can penetrate the stratum corneum. Classified as "Toxic in contact with skin" (H311) for the parent molecule.[1][4] |
| Ocular | High | Solid particulates cause mechanical abrasion; chemical properties cause serious eye irritation (H319). |
| Sensitization | Moderate | Benzothiazoles are known dermal sensitizers (allergens). Repeated exposure may trigger contact dermatitis.[5] |
Personal Protective Equipment (PPE) Matrix
This system uses a Double-Barrier Protocol to prevent exposure during the most critical phase: weighing and solubilization.
A. Respiratory & Engineering Controls[5]
-
Primary Barrier: Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary Barrier (If Hood Unavailable): Powered Air Purifying Respirator (PAPR) with HEPA filters. Note: N95 masks are insufficient for high-potency powders due to poor face seal under movement.
B. Dermal Protection (Glove Selection)
Scientific Rationale: Benzothiazole moieties can permeate standard latex. Nitrile provides superior resistance to aromatic heterocycles.
| Layer | Material | Thickness | Function |
| Inner | Nitrile | 4 mil (0.10 mm) | Biological barrier; visual indicator for outer glove breach. |
| Outer | Nitrile (Extended Cuff) | 5–8 mil (0.12+ mm) | Chemical resistance; covers lab coat wrist cuffs. |
| Technique | "Double-Gloving" | N/A | Change outer gloves immediately upon contamination or every 60 minutes. |
C. Ocular & Body Protection[6][7][8]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are inadequate for fine powders that can drift around side shields.
-
Body: Lab coat (buttoned to throat) + Tyvek sleeves (optional but recommended for quantities >1g).
Operational Protocol: Step-by-Step Handling
Phase 1: Preparation & Weighing
-
Static Control: Amino acid derivatives are prone to static charge. Use an anti-static gun or ionizing bar inside the balance enclosure to prevent "flying powder."
-
The "Coffin" Method:
-
Place the receiving vial inside a secondary container (e.g., a beaker) before weighing.
-
Transfer the solid using a disposable spatula.
-
Cap the vial inside the hood before removing it.
-
Phase 2: Solubilization
-
Solvent Choice: This compound is likely hydrophobic. It will require DMSO or DMF.
-
Caution: DMSO enhances skin permeability, potentially carrying the benzothiazole toxicant directly into the bloodstream.
-
-
Procedure: Add solvent slowly down the side of the vial to minimize aerosolization. Vortex only when capped.
Phase 3: Reaction & Cleanup[5]
-
Glassware: Rinse all contaminated spatulas and vials with acetone inside the hood into a liquid waste container. Do not wash initially at the sink.
-
Surface Decon: Wipe the balance area with a detergent solution (surfactant), followed by water. Alcohol alone may not solubilize zwitterionic residues effectively.
Visualized Workflows
Figure 1: Safe Handling Logic Flow
This diagram illustrates the critical decision points and containment barriers required for handling 3-(1,3-Benzothiazol-6-yl)alanine.
Caption: Operational workflow emphasizing containment at the weighing and solubilization stages to prevent inhalation exposure.
Emergency Response & Waste Disposal
Spill Management (Powder)
-
Evacuate: If a significant amount (>100 mg) is aerosolized outside a hood, evacuate the immediate area for 15 minutes to allow settling.
-
Isolate: Mark the zone.
-
Clean: Do NOT sweep (creates dust). Cover with a paper towel dampened with water/detergent. Scoop up the wet material and dispose of it as hazardous waste.
Waste Disposal Classification
-
Stream: Toxic Organic Waste.
-
Labeling: Must be clearly tagged with "Benzothiazole Derivative – Toxic."
-
Segregation: Do not mix with oxidizers (e.g., nitric acid) as benzothiazoles can react vigorously.
References
-
PubChem. (n.d.). Benzothiazole (CID 7265) Safety and Hazards. National Library of Medicine. Retrieved February 22, 2026, from [Link]
-
ECHA (European Chemicals Agency). (n.d.).[6] Substance Information: Benzothiazole.[1][4][5][7][8] Retrieved February 22, 2026, from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. synerzine.com [synerzine.com]
- 5. chemicalbull.com [chemicalbull.com]
- 6. 3-(3-Benzo(b)thienyl)alanine | C11H11NO2S | CID 150953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. lanxess.com [lanxess.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
